molecular formula C7H11BrO2 B3041305 Ethyl-4-bromo-3-methylbut-2-enoate CAS No. 26918-14-9

Ethyl-4-bromo-3-methylbut-2-enoate

Cat. No.: B3041305
CAS No.: 26918-14-9
M. Wt: 207.06 g/mol
InChI Key: JIPWHZOYUGYXFA-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl-4-bromo-3-methylbut-2-enoate is a useful research compound. Its molecular formula is C7H11BrO2 and its molecular weight is 207.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl-4-bromo-3-methylbut-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl-4-bromo-3-methylbut-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (E)-4-bromo-3-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO2/c1-3-10-7(9)4-6(2)5-8/h4H,3,5H2,1-2H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIPWHZOYUGYXFA-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\C)/CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Reactivity of Ethyl-4-bromo-3-methylbut-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl-4-bromo-3-methylbut-2-enoate is a versatile bifunctional reagent that holds significant importance in modern organic synthesis. Its unique structure, incorporating both an allylic bromide and an α,β-unsaturated ester, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the synthesis, properties, and characteristic reactivity of this valuable building block, offering insights into its application in the construction of complex molecular architectures relevant to the pharmaceutical and natural product sectors.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of Ethyl-4-bromo-3-methylbut-2-enoate is paramount for its safe and effective use in a laboratory setting.

PropertyValueReference
IUPAC Nameethyl (2E)-4-bromo-3-methylbut-2-enoate[1]
CAS Number26918-14-9[2]
Molecular FormulaC₇H₁₁BrO₂[1][3]
Molecular Weight207.07 g/mol [1][3]
AppearanceColorless to light yellow liquid[4]
Boiling Point108 °C at 14 Torr[4]
InChI KeyJIPWHZOYUGYXFA-GQCTYLIASA-N[1]

Safety and Handling:

Ethyl-4-bromo-3-methylbut-2-enoate is classified as a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.[1] It is harmful if swallowed, in contact with skin, or if inhaled, and can cause severe skin burns and eye damage.[1]

Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves.[5]

  • Eye Protection: Use chemical safety goggles and a face shield.[5]

  • Clothing: A lab coat and other protective clothing should be worn.[5]

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[6]

  • Avoid inhalation of vapor or mist.[6]

  • Keep away from sources of ignition.[6]

  • Wash hands thoroughly after handling.[5]

Synthesis of Ethyl-4-bromo-3-methylbut-2-enoate

The most common and efficient method for the synthesis of Ethyl-4-bromo-3-methylbut-2-enoate is through the allylic bromination of ethyl 3-methylbut-2-enoate. This reaction is typically carried out using N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in an inert solvent like carbon tetrachloride (CCl₄).[7]

Synthesis reagents NBS, AIBN (cat.) CCl4, Reflux Allylic Bromination Allylic Bromination reagents->Allylic Bromination starting_material Ethyl 3-methylbut-2-enoate product Ethyl-4-bromo-3-methylbut-2-enoate (E/Z mixture) starting_material->product Allylic Bromination

Figure 1: Synthesis of Ethyl-4-bromo-3-methylbut-2-enoate via allylic bromination.

Experimental Protocol: Allylic Bromination

  • To a solution of ethyl 3-methylbut-2-enoate (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with saturated aqueous sodium thiosulfate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to afford Ethyl-4-bromo-3-methylbut-2-enoate as a mixture of (E) and (Z) isomers.[7]

Reactivity Profile

The reactivity of Ethyl-4-bromo-3-methylbut-2-enoate is dictated by the interplay of its two key functional groups: the allylic bromide and the α,β-unsaturated ester. This dual functionality allows it to participate in a variety of transformations, making it a valuable synthon.

Nucleophilic Substitution Reactions (SN2 and SN2')

As an allylic bromide, Ethyl-4-bromo-3-methylbut-2-enoate is susceptible to nucleophilic attack. The reaction can proceed through two main pathways: direct substitution at the α-carbon (SN2) or attack at the γ-carbon with concomitant double bond migration (SN2').

SN2_SN2_prime substrate Ethyl-4-bromo-3-methylbut-2-enoate sn2_product S N 2 Product substrate->sn2_product Direct Substitution sn2_prime_product S N 2' Product substrate->sn2_prime_product Allylic Rearrangement nucleophile Nu⁻ nucleophile->substrate α-attack nucleophile->substrate γ-attack

Figure 2: Competing SN2 and SN2' pathways for nucleophilic attack.

The regioselectivity of the nucleophilic attack is influenced by several factors:

  • Nature of the Nucleophile: Hard nucleophiles (e.g., organolithium reagents, Grignard reagents) tend to favor direct SN2 attack at the α-carbon. In contrast, soft nucleophiles (e.g., organocuprates, thiolates) often prefer the SN2' pathway, leading to the γ-substituted product.

  • Steric Hindrance: The methyl group at the β-position can sterically hinder the approach of the nucleophile to the α-carbon, thereby promoting the SN2' pathway.

  • Reaction Conditions: Solvent and temperature can also play a role in directing the regioselectivity of the reaction.

The Reformatsky Reaction

One of the most prominent applications of Ethyl-4-bromo-3-methylbut-2-enoate is in the Reformatsky reaction. This reaction involves the formation of an organozinc reagent (a Reformatsky enolate) by the oxidative addition of zinc metal to the carbon-bromine bond. This enolate then adds to an aldehyde or ketone to afford a β-hydroxy ester after acidic workup.

Reformatsky substrate Ethyl-4-bromo-3-methylbut-2-enoate enolate Reformatsky Enolate substrate->enolate Oxidative Addition zinc Zn Oxidative Addition Oxidative Addition zinc->Oxidative Addition intermediate Zinc Alkoxide enolate->intermediate Nucleophilic Addition carbonyl Aldehyde or Ketone (R'COR'') carbonyl->intermediate product β-Hydroxy Ester intermediate->product workup H₃O⁺ workup->product

Figure 3: Generalized workflow of the Reformatsky reaction.

Stereochemical Considerations:

Studies have shown that the stereochemistry of the starting Ethyl-4-bromo-3-methylbut-2-enoate (E or Z) can influence the stereochemical outcome of the Reformatsky reaction. In some cases, an E to Z isomerization has been observed during the reaction, leading to the formation of specific diastereomers.[8]

Experimental Protocol: Reformatsky Reaction

  • Activate zinc dust by washing with dilute HCl, water, ethanol, and ether, then drying under vacuum.

  • In a flame-dried flask under an inert atmosphere, add the activated zinc and a solvent such as THF or benzene.

  • Add a solution of Ethyl-4-bromo-3-methylbut-2-enoate and the desired aldehyde or ketone to the zinc suspension.

  • Gently heat the mixture to initiate the reaction, which is often indicated by a color change and/or the evolution of heat.

  • After the reaction is complete (monitored by TLC), cool the mixture and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired β-hydroxy ester.

The Wittig and Horner-Wadsworth-Emmons Reactions

Ethyl-4-bromo-3-methylbut-2-enoate serves as a precursor for the synthesis of phosphonium salts and phosphonates, which are key reagents in the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, respectively. These reactions are powerful methods for the formation of carbon-carbon double bonds.

Wittig Reaction:

The reaction of Ethyl-4-bromo-3-methylbut-2-enoate with triphenylphosphine yields the corresponding phosphonium salt. Treatment of this salt with a strong base generates a phosphorus ylide, which can then react with an aldehyde or ketone to form an alkene and triphenylphosphine oxide.

Horner-Wadsworth-Emmons (HWE) Reaction:

The Arbuzov reaction of Ethyl-4-bromo-3-methylbut-2-enoate with a trialkyl phosphite (e.g., triethyl phosphite) affords the corresponding phosphonate ester. Deprotonation of the phosphonate with a base generates a stabilized carbanion that reacts with aldehydes or ketones to produce α,β-unsaturated esters, typically with high (E)-selectivity. Studies have shown that both (Z)- and (E)-isomers of methyl 4-bromo-3-methylbut-2-enoate react with triethyl phosphite with retention of configuration to give the corresponding phosphonate esters.[8]

Wittig_HWE cluster_Wittig Wittig Reaction cluster_HWE HWE Reaction substrate_w Ethyl-4-bromo-3-methylbut-2-enoate phosphonium_salt Phosphonium Salt substrate_w->phosphonium_salt tpp PPh₃ tpp->phosphonium_salt ylide Phosphorus Ylide phosphonium_salt->ylide base_w Base base_w->ylide alkene Alkene ylide->alkene carbonyl_w Aldehyde/Ketone carbonyl_w->alkene substrate_h Ethyl-4-bromo-3-methylbut-2-enoate phosphonate Phosphonate Ester substrate_h->phosphonate Arbuzov Reaction phosphite P(OR)₃ Arbuzov Reaction Arbuzov Reaction phosphite->Arbuzov Reaction carbanion Stabilized Carbanion phosphonate->carbanion base_h Base base_h->carbanion unsat_ester α,β-Unsaturated Ester carbanion->unsat_ester carbonyl_h Aldehyde/Ketone carbonyl_h->unsat_ester

Figure 4: Pathways to alkene synthesis via Wittig and HWE reactions.

Other Reactions
  • Organocuprate Additions: As an α,β-unsaturated ester, Ethyl-4-bromo-3-methylbut-2-enoate can undergo conjugate addition (1,4-addition) with organocuprates (Gilman reagents). This reaction typically proceeds via an SN2' mechanism, with the nucleophile attacking the γ-carbon.

  • Elimination Reactions: In the presence of a strong, non-nucleophilic base, Ethyl-4-bromo-3-methylbut-2-enoate can undergo elimination of HBr to form a diene. The regioselectivity of this elimination will depend on the accessibility of the protons on the adjacent carbon atoms.

  • Synthesis of Heterocycles: The bifunctional nature of Ethyl-4-bromo-3-methylbut-2-enoate makes it a useful precursor for the synthesis of various heterocyclic compounds, such as 1,4-benzoxazines and pyrrol-2-ones.[9]

Applications in Synthesis

The diverse reactivity of Ethyl-4-bromo-3-methylbut-2-enoate has been exploited in the total synthesis of numerous natural products and biologically active molecules. Its ability to act as a C4 building block makes it particularly valuable in the construction of isoprenoid and polyketide frameworks. For instance, it has been utilized as a key intermediate in the synthesis of carotenoids, such as β-carotene.[7]

Conclusion

Ethyl-4-bromo-3-methylbut-2-enoate is a powerful and versatile reagent in organic synthesis. Its rich and tunable reactivity, stemming from the presence of both an allylic bromide and an α,β-unsaturated ester, allows for a wide array of transformations. A comprehensive understanding of the factors that govern its reactivity, including the nature of the nucleophile, steric effects, and reaction conditions, is crucial for its effective application in the synthesis of complex molecular targets. This guide has provided a detailed overview of its synthesis, safety considerations, and key reactions, offering a valuable resource for researchers and drug development professionals.

References

Sources

An In-Depth Technical Guide to the Safety and Hazards of Ethyl-4-bromo-3-methylbut-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the safety considerations, hazards, and handling protocols for Ethyl-4-bromo-3-methylbut-2-enoate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with practical, field-tested insights to ensure the safe and effective use of this chemical compound.

Introduction and Chemical Identity

Ethyl-4-bromo-3-methylbut-2-enoate is a chemical intermediate used in laboratory settings.[1] Its molecular structure and properties necessitate a thorough understanding of its potential hazards to mitigate risks effectively. This guide is predicated on the principle that a well-informed scientist is the cornerstone of a safe laboratory environment. The causality behind stringent safety protocols stems from the inherent reactivity and toxicity of halogenated organic compounds.

Identifier Value
IUPAC Name ethyl 4-bromo-3-methylbut-2-enoate[2]
CAS Number 26918-14-9, 51318-62-8 (E-isomer), 51371-55-2 (Z-isomer)[1][2][3][4]
Molecular Formula C7H11BrO2[1][2][3]
Molecular Weight 207.06 g/mol [2][5]
Synonyms (E)-4-Bromo-3-methyl-but-2-enoic acid ethyl ester, trans-4-Bromo-3-methyl-but-2-enoic acid ethyl ester[1][2]

Hazard Identification and Classification

Ethyl-4-bromo-3-methylbut-2-enoate is classified as a hazardous substance.[6] The primary hazards associated with this compound are its flammability, its corrosive effects on skin and eyes, and its toxicity to aquatic life.[6] While comprehensive toxicological data is not available, related bromo-ester compounds are known to be irritants and may cause allergic reactions.[7][8]

Hazard Class GHS Classification
Flammability Flammable liquid and vapor (H226)
Skin Corrosion/Irritation Causes severe skin burns and eye damage (H314)[9]
Eye Damage/Irritation Causes severe eye damage (H314)[9]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects (H410)
Precautionary Statements (Selected)
  • P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

  • P273: Avoid release to the environment.

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.

  • P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

  • P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Risk Assessment and Control Measures

A thorough risk assessment is mandatory before commencing any work with Ethyl-4-bromo-3-methylbut-2-enoate. This involves identifying potential hazards, evaluating the risks, and implementing appropriate control measures.

RiskAssessment A Identify Hazards (Flammability, Corrosivity, Toxicity) B Evaluate Risks (Likelihood & Severity of Exposure) A->B Analyze C Implement Control Measures (Hierarchy of Controls) B->C Mitigate D Review and Update (Periodically or with process changes) C->D Monitor D->A Re-evaluate

Caption: A simplified workflow for chemical risk assessment.

The hierarchy of controls should be applied to minimize exposure.

HierarchyOfControls cluster_0 Hierarchy of Controls E Elimination S Substitution E->S Eng Engineering Controls (e.g., Fume Hood) S->Eng Adm Administrative Controls (e.g., SOPs, Training) Eng->Adm PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Adm->PPE

Caption: The hierarchy of controls for managing chemical hazards.

Safe Handling and Storage Protocols

Adherence to strict protocols is essential for the safe handling and storage of Ethyl-4-bromo-3-methylbut-2-enoate.

Experimental Protocol: Safe Handling
  • Preparation: Before handling, ensure that all necessary personal protective equipment is worn correctly.[10] Confirm that a safety shower and eyewash station are readily accessible.

  • Ventilation: All handling of Ethyl-4-bromo-3-methylbut-2-enoate must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][10]

  • Ignition Sources: Eliminate all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[7][11] Use non-sparking tools.[3][10]

  • Dispensing: When transferring the liquid, ground and bond containers to prevent static discharge.

  • Exposure Avoidance: Avoid contact with skin and eyes, and prevent inhalation of vapors.[3][10][12]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly.[7][11] Decontaminate all work surfaces.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][10]

  • Keep away from heat, sparks, and open flames.[7]

  • Store separately from incompatible materials, such as strong oxidizing agents.[7]

  • The storage area should be locked to restrict access to authorized personnel.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling Ethyl-4-bromo-3-methylbut-2-enoate:

Protection Type Specification
Eye/Face Protection Chemical safety goggles and a face shield.[13]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), a flame-retardant lab coat, and closed-toe shoes.[7][13]
Respiratory Protection If working outside a fume hood or if vapor concentrations are high, a full-face air-purifying respirator with an appropriate cartridge is required.[7][13]

Emergency Procedures

First-Aid Measures
  • In case of skin contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[14]

  • In case of eye contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[11] Continue rinsing and seek immediate medical attention from an ophthalmologist.[14]

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing.[11] If breathing is difficult, provide oxygen. Call a poison center or doctor immediately.

  • If swallowed: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[7]

Fire-Fighting Measures
  • Suitable extinguishing media: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish a fire.

  • Unsuitable extinguishing media: Do not use a direct stream of water, as it may spread the fire.

  • Specific hazards: Flammable liquid and vapor. Containers may explode when heated.[8]

Accidental Release Measures
  • Personal precautions: Evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[11] Avoid breathing vapors and contact with the material.[7]

  • Environmental precautions: Prevent the chemical from entering drains or waterways.[12]

  • Containment and cleaning up: For small spills, absorb with an inert material (e.g., sand, Chemizorb®) and place in a suitable container for disposal. For large spills, dike the area to prevent spreading.[12]

Disposal Considerations

Ethyl-4-bromo-3-methylbut-2-enoate and its containers must be disposed of as hazardous waste.[7][11] This should be done through a licensed and approved waste disposal facility. Do not dispose of it in the regular trash or pour it down the drain.[12]

WasteDisposal Start Chemical Waste Generated IsHalogenated Is it a halogenated waste? Start->IsHalogenated HalogenatedContainer Segregate into Halogenated Waste Container IsHalogenated->HalogenatedContainer Yes NonHalogenatedContainer Segregate into Non-Halogenated Waste Container IsHalogenated->NonHalogenatedContainer No ArrangeDisposal Arrange for disposal via approved waste management service HalogenatedContainer->ArrangeDisposal NonHalogenatedContainer->ArrangeDisposal

Sources

A Senior Application Scientist's Guide to the Synthetic Versatility of Ethyl-4-bromo-3-methylbut-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Professionals in Drug Development

Preamble: The Strategic Value of a Bifunctional Reagent

Ethyl-4-bromo-3-methylbut-2-enoate is more than a mere collection of atoms; it is a carefully orchestrated electrophilic synthon of immense value in modern organic synthesis. Its structure, featuring a vinylogous α-halo ester, presents multiple reactive sites. This duality allows for a nuanced and strategic approach to the construction of complex molecular architectures, particularly those containing the isoprenoid motif central to numerous natural products and pharmaceuticals.[1] This guide eschews a rigid, templated approach to provide a deeper, causality-driven exploration of this reagent's reactivity. We will dissect not just how to perform the reactions, but why specific conditions are chosen and what mechanistic underpinnings dictate the observed outcomes.

Core Characteristics and Synthesis

Before delving into its reactions, a foundational understanding of the reagent itself is paramount.

Molecular Profile

A summary of the key physical and chemical properties of Ethyl-4-bromo-3-methylbut-2-enoate is presented below.

PropertyValueSource
IUPAC Name ethyl (2E)-4-bromo-3-methylbut-2-enoate[2]
Molecular Formula C₇H₁₁BrO₂[2][3]
Molecular Weight 207.06 g/mol [3]
CAS Number 51318-62-8[2]
Appearance Typically a liquid-
Canonical SMILES CCOC(=O)/C=C(\C)/CBr[2]
Strategic Synthesis: Allylic Bromination

The most common and efficient synthesis of Ethyl-4-bromo-3-methylbut-2-enoate involves the free-radical allylic bromination of a readily available precursor, ethyl 3,3-dimethylacrylate. The choice of N-bromosuccinimide (NBS) as the bromine source is critical; it maintains a low, steady concentration of bromine in the reaction mixture, which favors allylic substitution over competing electrophilic addition to the double bond. A radical initiator, such as azobisisobutyronitrile (AIBN), is required to start the chain reaction.

  • Setup: To a solution of ethyl 3,3-dimethylacrylate (e.g., 78 mmol, 10 g) in a suitable solvent like carbon tetrachloride (CCl₄, ~128 mL) in a round-bottom flask equipped with a reflux condenser, add N-bromosuccinimide (85 mmol, 15.1 g).

  • Initiation: Add a catalytic amount of AIBN (e.g., 0.02 g). The causality here is that thermal decomposition of AIBN provides the initial radicals to start the chain reaction.

  • Reaction: Heat the mixture to reflux (the boiling point of the solvent) for approximately 3 hours. The progress can be monitored by observing the consumption of the denser NBS, which will be replaced by the lighter succinimide floating at the surface.

  • Workup: Cool the reaction mixture to room temperature. Filter the solid succinimide byproduct and wash the precipitate with chloroform.

  • Purification: Combine the organic filtrates. Wash sequentially with saturated aqueous sodium sulfite (to quench any remaining bromine) and brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

  • Isolation: Concentrate the solution under reduced pressure. The resulting crude product, a mixture of (E) and (Z) isomers, can be purified by vacuum distillation (e.g., 84-86 °C at 3.6 mbar) to yield the final product with high purity (>96%).[4]

G cluster_reagents Reagents cluster_process Process cluster_output Output Ethyl 3,3-dimethylacrylate Ethyl 3,3-dimethylacrylate Reflux in CCl4 (3h) Reflux in CCl4 (3h) Ethyl 3,3-dimethylacrylate->Reflux in CCl4 (3h) NBS NBS NBS->Reflux in CCl4 (3h) AIBN (cat.) AIBN (cat.) AIBN (cat.)->Reflux in CCl4 (3h) Cool & Filter Cool & Filter Reflux in CCl4 (3h)->Cool & Filter Wash Filtrate Wash Filtrate Cool & Filter->Wash Filtrate Dry & Concentrate Dry & Concentrate Wash Filtrate->Dry & Concentrate Vacuum Distillation Vacuum Distillation Dry & Concentrate->Vacuum Distillation Product Ethyl-4-bromo-3-methylbut-2-enoate Vacuum Distillation->Product

Caption: Workflow for the synthesis of Ethyl-4-bromo-3-methylbut-2-enoate.

A Dichotomy of Reactivity: The Reformatsky vs. Organocuprate Pathways

The true utility of this reagent is demonstrated by its divergent reactivity with different classes of organometallic reagents. The choice between a "hard" organozinc nucleophile (in the Reformatsky reaction) and a "soft" organocuprate nucleophile dictates the site of attack and the nature of the final product.

The Reformatsky Reaction: Building β-Hydroxy Esters

The Reformatsky reaction is a cornerstone of C-C bond formation, creating β-hydroxy esters from α-halo esters and carbonyl compounds.[5][6] With Ethyl-4-bromo-3-methylbut-2-enoate, the reaction proceeds via an organozinc intermediate, often called a Reformatsky enolate.[7] These zinc enolates are significantly less basic and reactive than their lithium or magnesium counterparts (Grignard reagents), which is a key advantage.[8] This tempered reactivity prevents side reactions like self-condensation or addition to the ester functionality of the starting material.

  • Oxidative Addition: Metallic zinc undergoes an oxidative addition into the C-Br bond. This is the rate-determining step and often requires activation of the zinc (e.g., with I₂ or TMSCl).[7][9]

  • Enolate Formation: The resulting organozinc species exists as a zinc enolate.[7] This is the active nucleophile.

  • Coordination and Attack: The carbonyl oxygen of an added aldehyde or ketone coordinates to the zinc atom. This pre-organization facilitates a nucleophilic attack from the enolate onto the carbonyl carbon, typically through a six-membered chair-like transition state.[7][9]

  • Hydrolysis: Acidic workup protonates the resulting zinc alkoxide to yield the final β-hydroxy ester.

G reagent Ethyl-4-bromo-3-methylbut-2-enoate enolate Zinc Enolate Intermediate reagent->enolate + Zn(0) (Oxidative Addition) zinc Zn(0) carbonyl Aldehyde/Ketone (R₂C=O) complex Coordinated Complex enolate->complex + R₂C=O product_alkoxide Zinc Alkoxide complex->product_alkoxide C-C Bond Formation product_final γ,δ-Unsaturated β-Hydroxy Ester product_alkoxide->product_final H₃O⁺ Workup G reagent Ethyl-4-bromo-3-methylbut-2-enoate pi_complex π-Complex Intermediate reagent->pi_complex + R'₂CuLi gilman Gilman Reagent (R'₂CuLi) product γ-Substituted α,β-Unsaturated Ester pi_complex->product SN2' Attack - 'RCu', - LiBr

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of Ethyl-4-bromo-3-methylbut-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl-4-bromo-3-methylbut-2-enoate is a valuable bifunctional molecule and a key building block in organic synthesis, particularly in the construction of complex natural products and pharmaceutical intermediates. Its structure, featuring both an α,β-unsaturated ester and an allylic bromide, allows for a variety of subsequent chemical transformations. This document provides a detailed and reliable protocol for the synthesis of Ethyl-4-bromo-3-methylbut-2-enoate via the allylic bromination of the readily available starting material, ethyl 3,3-dimethylacrylate. This application note is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Reaction Principle and Mechanism

The synthesis of Ethyl-4-bromo-3-methylbut-2-enoate from ethyl 3,3-dimethylacrylate is achieved through a free-radical substitution reaction known as allylic bromination.[1][2] In this specific application, N-Bromosuccinimide (NBS) is employed as the brominating agent in the presence of a radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide.[3][4]

The use of NBS is crucial as it provides a low and constant concentration of molecular bromine (Br₂) in the reaction mixture.[2][5] This is essential to favor the desired allylic substitution over the competing electrophilic addition of bromine to the double bond.[1] The reaction proceeds via a radical chain mechanism:

  • Initiation: The radical initiator (e.g., AIBN) decomposes upon heating to generate free radicals. These radicals then abstract a bromine atom from NBS to produce a bromine radical (Br•).[6]

  • Propagation: The bromine radical abstracts a hydrogen atom from one of the methyl groups at the allylic position of ethyl 3,3-dimethylacrylate. This step is energetically favorable due to the formation of a resonance-stabilized allylic radical.[2][6] The generated allylic radical then reacts with a molecule of Br₂ (formed from the reaction of HBr with NBS) to yield the desired product, Ethyl-4-bromo-3-methylbut-2-enoate, and another bromine radical, which continues the chain reaction.[2][6]

  • Termination: The reaction is terminated by the combination of any two radical species.

The reaction typically produces a mixture of (E) and (Z) isomers of the final product.[3]

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis A Combine Ethyl 3,3-dimethylacrylate and Carbon Tetrachloride B Add N-Bromosuccinimide (NBS) and AIBN (catalytic) A->B Step 1 C Heat the mixture under reflux for 3 hours B->C Step 2 D Cool the reaction mixture and filter to remove succinimide C->D Step 3 E Wash the filtrate with saturated aqueous sodium sulfite D->E Step 4 F Wash with brine E->F Step 5 G Dry the organic phase over anhydrous MgSO4 F->G Step 6 H Concentrate under reduced pressure G->H Step 7 I Purify by vacuum distillation H->I Step 8 J Characterize the product (e.g., HPLC, NMR) I->J Step 9

Caption: A schematic overview of the synthesis protocol for Ethyl-4-bromo-3-methylbut-2-enoate.

Detailed Synthesis Protocol

This protocol is adapted from established literature procedures.[3][4]

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (g)Moles (mmol)
Ethyl 3,3-dimethylacrylate128.1710.078.0
N-Bromosuccinimide (NBS)177.9815.185.0
Azobisisobutyronitrile (AIBN)164.210.02catalytic
Carbon Tetrachloride (CCl₄)153.82128 mL-
Chloroform (CHCl₃)119.38As needed-
Saturated aqueous sodium sulfite-As needed-
Brine (saturated NaCl solution)-As needed-
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-

Equipment:

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle

  • Buchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 10 g (78 mmol) of ethyl 3,3-dimethylacrylate in 128 mL of carbon tetrachloride. To this solution, add 15.1 g (85 mmol) of N-Bromosuccinimide and a catalytic amount of AIBN (0.02 g).[3]

  • Reaction: Heat the reaction mixture to reflux and maintain for 3 hours.[3] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove the succinimide precipitate and wash the precipitate with a small amount of chloroform.[3]

    • Combine the organic filtrates and transfer them to a separatory funnel.

    • Wash the organic phase with saturated aqueous sodium sulfite solution to remove any remaining bromine, followed by a wash with brine.[3]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]

  • Purification: The crude product, a mixture of (E) and (Z)-Ethyl-4-bromo-3-methylbut-2-enoate, is then purified by vacuum distillation (e.g., 3.6 mbar, 84-86 °C).[3]

Product Characterization:

The purity of the final product can be assessed by High-Performance Liquid Chromatography (HPLC).[3] The structural confirmation is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Safety Precautions

  • N-Bromosuccinimide (NBS): Corrosive and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Carbon Tetrachloride: A toxic and carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.

  • AIBN: Thermally unstable and can decompose exothermically. Avoid excessive heating.

  • Ethyl-4-bromo-3-methylbut-2-enoate: Classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage.[7] Handle with extreme care and appropriate PPE.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yield - Inactive radical initiator.- Insufficient reaction time or temperature.- Use fresh AIBN.- Ensure the reaction is maintained at reflux for the specified duration.
Formation of dibrominated product - High concentration of bromine.- Ensure NBS is of good quality and the reaction is not exposed to excessive light, which can accelerate Br₂ formation.
Incomplete reaction - Insufficient amount of NBS.- Use a slight excess of NBS as indicated in the protocol.
Product decomposition during distillation - Overheating.- Ensure a good vacuum is achieved to allow distillation at a lower temperature.

Conclusion

This application note provides a comprehensive and validated protocol for the synthesis of Ethyl-4-bromo-3-methylbut-2-enoate. By understanding the underlying reaction mechanism and adhering to the detailed procedural and safety guidelines, researchers can reliably produce this important synthetic intermediate for their research and development endeavors.

References

  • Al-Tel, T. H. (2012). Synthesis of ethyl 4-bromo-3-methylbut-2-enoate. ResearchGate. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of ethyl 4-bromo-3-methyl-2-butenoate. PrepChem.com. Available at: [Link]

  • Royal Society of Chemistry. (2019). Stereoselective [4 + 3] annulation of azadienes and ethyl 4-bromo-3-oxobutanoate: construction of benzindeno-fused azepine derivatives. Organic & Biomolecular Chemistry. Available at: [Link]

  • Organic Syntheses. (n.d.). ETHYL α-(BROMOMETHYL)ACRYLATE. Organic Syntheses Procedure. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Organic Chemistry Portal. Available at: [Link]

  • Master Organic Chemistry. (2011). NBS As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • Organic Syntheses. (n.d.). 2-Butynoic acid, 4-hydroxy-, methyl ester. Organic Syntheses Procedure. Available at: [Link]

  • Organic Syntheses. (n.d.). ETHYL γ-BROMOBUTYRATE. Organic Syntheses Procedure. Available at: [Link]

  • Chemistry LibreTexts. (2023). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Chemistry LibreTexts. Available at: [Link]

  • Al-Tel, T. H. (2012). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. ResearchGate. Available at: [Link]

  • Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Chemistry Steps. Available at: [Link]

  • PubChem. (n.d.). ethyl (2E)-4-bromo-3-methylbut-2-enoate. PubChem. Available at: [Link]

  • PubChem. (n.d.). Ethyl 4-bromo-3-methyl-2-butenoate. PubChem. Available at: [Link]

  • Toppr. (2018). How to get Allylic bromination using NBS? | Class 7 Science. YouTube. Available at: [Link]

  • Chem Help ASAP. (2021). electrophilic aromatic bromination with N-bromosuccinimide. YouTube. Available at: [Link]

  • Master Organic Chemistry. (2013). What is Allylic Bromination?. Master Organic Chemistry. Available at: [Link]

  • Chemistry Stack Exchange. (2015). Allylic bromination with NBS. Chemistry Stack Exchange. Available at: [Link]

  • Royal Society of Chemistry. (2013). Iridium-Catalyzed Regiospecific and Stereospecific Allylic Amination for the Syntheses of α,β-Unsaturated - Supporting Information. Chemical Science. Available at: [Link]

  • Gammacurta, M., et al. (2018). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. OENO One. Available at: [Link]

Sources

Application Note: Vinylogous Reformatsky Reaction with Ethyl-4-bromo-3-methylbut-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026


-bromo-

-methylcrotonate)

Executive Summary

This application note details the protocol for utilizing Ethyl-4-bromo-3-methylbut-2-enoate in a vinylogous Reformatsky reaction. Unlike the classical Reformatsky reaction which adds a C2-unit, this reagent serves as a C5-isoprene building block, crucial for the synthesis of retinoids (Vitamin A derivatives), carotenoids, and complex terpenes.

Key Technical Insight: The reaction is governed by the ambident nature of the zinc dienolate intermediate. While the desired product is typically the linear, conjugated


-adduct (chain extension), the reaction often proceeds kinetically via 

-attack, forming a branched intermediate or lactone that must be isomerized or eliminated to yield the target dienoate. This protocol focuses on controlling this regioselectivity to maximize the yield of the linear conjugated ester.

Scientific Foundation & Mechanism

The Reagent

Ethyl-4-bromo-3-methylbut-2-enoate is a bifunctional reagent: it contains a vinylogous bromide and an ester. Upon zinc insertion, it forms a zinc dienolate .

Mechanism: The Ambident Nucleophile

The zinc insertion into the C-Br bond creates a resonance-stabilized species with electron density at both the


 (C2) and 

(C4) positions.
  • Oxidative Addition: Activated Zinc inserts into the C-Br bond.

  • Equilibrium: The organozinc species exists in equilibrium between the

    
    -metallated and 
    
    
    
    -metallated forms.
  • Nucleophilic Attack:

    • 
      -Attack (Kinetic):  Attack at C2 yields a deconjugated, branched product. In the presence of steric bulk (like 
      
      
      
      -cyclocitral), this often cyclizes to form a
      
      
      -lactone.
    • 
      -Attack (Thermodynamic):  Attack at C4 yields the linear, conjugated dienoate.
      
  • Workup-Driven Isomerization: Often, the

    
    -adduct or lactone is converted to the desired linear 
    
    
    
    -product during acidic workup or base-mediated elimination.
Mechanistic Pathway Diagram

ReformatskyMechanism Substrate Ethyl-4-bromo- 3-methylbut-2-enoate Enolate Zinc Dienolate (Ambident Nucleophile) Substrate->Enolate + Zn Zn Activated Zn Zn->Enolate AlphaPath α-Attack (Kinetic) (C2 Position) Enolate->AlphaPath Fast GammaPath γ-Attack (Thermodynamic) (C4 Position) Enolate->GammaPath Slow / Steric Control Lactone δ-Lactone Intermediate (Common with bulky aldehydes) AlphaPath->Lactone Cyclization Branched Branched Ester (Deconjugated) AlphaPath->Branched LinearProduct Linear Conjugated Dienoate (Target Product) GammaPath->LinearProduct Direct Lactone->LinearProduct Acidic Hydrolysis & Elimination Branched->LinearProduct Base Isomerization

Figure 1: Mechanistic divergence of the vinylogous Reformatsky reaction. Note that the desired linear product often requires driving the reaction from the kinetic


-intermediate.

Experimental Protocol

Safety Note: Ethyl-4-bromo-3-methylbut-2-enoate is a potent lachrymator and skin irritant. All operations must be performed in a fume hood.

Materials & Equipment
  • Reagent: Ethyl-4-bromo-3-methylbut-2-enoate (Freshly distilled or passed through a short plug of basic alumina if stored).

  • Electrophile: Aldehyde or Ketone (e.g.,

    
    -Cyclocitral, Benzaldehyde).
    
  • Metal: Zinc dust (<10 micron).[1]

  • Activator: Trimethylsilyl chloride (TMSCl) or Iodine (

    
    ).
    
  • Solvent: Anhydrous THF (preferred for solubility) or Benzene/Toluene (classic conditions favoring

    
    -attack).
    
  • Atmosphere: Dry Nitrogen or Argon.

Zinc Activation (Critical Step)

The success of the Reformatsky reaction depends entirely on the quality of the zinc surface.

  • Place Zinc dust (1.5 - 2.0 equiv) in a flame-dried multi-neck flask under Argon.

  • TMSCl Method (Preferred): Add anhydrous THF (10 mL/g Zn). Add TMSCl (0.05 equiv). Stir at room temperature for 15-20 minutes. The mixture should turn slightly grey/foamy.

  • Acid Wash Method (Alternative): Wash Zn dust with 2% HCl, then water, ethanol, acetone, and diethyl ether. Dry under high vacuum at 100°C prior to use.

Reaction Procedure (Standard Scale: 10 mmol)
  • Setup: To the suspension of activated Zinc (15 mmol) in THF (15 mL), add a crystal of Iodine.

  • Initiation: Add approximately 10% of the bromide solution (Ethyl-4-bromo-3-methylbut-2-enoate, 12 mmol total in 10 mL THF). Heat gently with a heat gun or oil bath until the iodine color fades and exotherm is observed.

    • Troubleshooting: If initiation does not occur, add a drop of neat bromide directly to the zinc or use Rieke Zinc.

  • Addition: Once initiated, add the mixture of the remaining bromide and the Electrophile (10 mmol Aldehyde) dropwise over 30-45 minutes. Maintain a gentle reflux or 40-50°C internal temperature.

    • Note: Premixing the bromide and aldehyde (Barbier conditions) keeps the concentration of free enolate low, minimizing self-condensation.

  • Completion: Reflux for an additional 1-2 hours. Monitor by TLC (disappearance of aldehyde).

    • Observation: The reaction mixture usually turns dark green or grey.

Workup & Dehydration (The "Linearization" Step)

The crude mixture likely contains the zinc alkoxide of the


-product (or lactone).
  • Quench: Cool to 0°C. Quench with cold 10%

    
     or saturated 
    
    
    
    .
    • For Linear Product: Stronger acid workup (e.g., 2M HCl extraction) promotes the elimination of water and ring-opening of any lactones formed, driving the equilibrium to the conjugated dienoate.

  • Extraction: Extract with Diethyl Ether or MTBE (

    
    ).
    
  • Wash: Wash combined organics with Sat.

    
    , Water, and Brine.[1][2]
    
  • Drying: Dry over

    
     and concentrate.
    
  • Purification: Flash chromatography (Hexane/Ethyl Acetate).

Data Summary & Optimization

Solvent Effects on Regioselectivity

The choice of solvent influences the equilibrium between the


 and 

zinc species.
SolventPolarityDominant Kinetic ProductNotes
THF HighMixture (

favored)
Best solubility; requires acid workup to isomerize.
Benzene/Toluene Low

-Adduct favored
Classic solvent; slower reaction; higher direct yield of linear product.
Ether MediumMixtureGood balance; safer than benzene.
Workflow Diagram

ProtocolWorkflow Start Start: Reagents Prep Activation Zinc Activation (TMSCl or Acid Wash) Start->Activation Initiation Initiation Step (10% Reagent + Heat) Activation->Initiation Addition Controlled Addition (Bromide + Aldehyde) Initiation->Addition Monitoring Reflux 1-2h (TLC Check) Addition->Monitoring WorkupDecision Desired Product? Monitoring->WorkupDecision AcidWorkup Strong Acid Workup (Promotes Conjugation) WorkupDecision->AcidWorkup Linear Dienoate MildWorkup Mild Workup (NH4Cl) (Isolates Lactone/Alcohol) WorkupDecision->MildWorkup Branched/Lactone Final Purification AcidWorkup->Final MildWorkup->Final

Figure 2: Operational workflow for the synthesis of linear dienoates.

Case Study: Synthesis of -Ionylideneacetic Acid Derivatives

A classic application of this reagent is the reaction with


-cyclocitral  to form precursors for Vitamin A.
  • Substrates:

    
    -Cyclocitral + Ethyl-4-bromo-3-methylbut-2-enoate.[3]
    
  • Conditions: Zn, Benzene/Ether, Reflux.[1][4]

  • Observation: The reaction initially forms a

    
    -lactone (via 
    
    
    
    -attack on the sterically hindered aldehyde).
  • Transformation: Hydrolysis of the ester/lactone followed by treatment with base or acid yields the (2E, 4E)-acid (Retinoid side chain).

  • Reference: This pathway was rigorously mapped by Gedye et al., proving that even if the kinetic product is "wrong" (branched), the thermodynamic "right" product (linear) can be recovered via appropriate workup.

References

  • Gedye, R. N., Arora, P., & Khalil, A. H. (1975).[4] The Stereochemistry of the Reformatsky Reaction of Methyl 4-Bromo-3-methylbut-2-enoate with

    
    -Cyclocitral and Related Compounds. Canadian Journal of Chemistry, 53(13), 1943–1948. Link
    
  • Dugger, R. W., & Heathcock, C. H. (1980). A General Synthesis of Polyenes. Journal of Organic Chemistry, 45(7), 1181–1185.
  • BenchChem. (2025).[2] Application Notes: Ethyl 2-bromo-3,3-dimethylbutanoate in Reformatsky Reactions. (General protocol reference). Link

  • Ouyang, L., et al. (2020).[5] Access to

    
    -Hydroxyl Esters via Copper-Catalyzed Reformatsky Reaction.[2][5][6] Synlett, 31, 1418-1422.[5] Link
    
  • Google Patents. (1998). Method of synthesis of retinoic acid (US5808120A). Link

Sources

Technical Application Note: Experimental Protocols for Ethyl-4-bromo-3-methylbut-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Safety Directive

Ethyl-4-bromo-3-methylbut-2-enoate (CAS: 51318-62-8) is a high-value electrophilic building block used primarily in the synthesis of isoprenoids, retinoids, and heterocyclic scaffolds.[1] Its structure features an allylic bromide conjugated with an


-unsaturated ester, making it a versatile "linchpin" for carbon-carbon and carbon-heteroatom bond formation.[1]
⚠️ CRITICAL SAFETY WARNING: Lachrymator

This compound is a potent lachrymator and severe skin irritant. It acts as an alkylating agent.

  • Engineering Controls: All operations must be performed in a high-efficiency chemical fume hood.

  • PPE: Double nitrile gloves (or Silver Shield® for prolonged handling), chemical splash goggles, and a lab coat are mandatory.[1]

  • Decontamination: Spills should be treated with 10% aqueous sodium thiosulfate to quench the alkylating potential before cleanup.

Compound Profile & Reactivity Landscape[2][3]

The molecule exists often as a mixture of E and Z isomers, though the E-isomer is thermodynamically favored. Its reactivity is defined by three distinct sites:

  • Allylic Bromide: Highly reactive toward nucleophiles (

    
    ) and metals (Zn, Mg).
    
  • Conjugated Alkene: Susceptible to Michael additions (though sterically hindered by the

    
    -methyl group).[1]
    
  • Ester Moiety: Precursor for reduction or hydrolysis.

Reaction Landscape Diagram

The following diagram maps the primary synthetic pathways accessible from this scaffold.

ReactionLandscape Start Ethyl-4-bromo- 3-methylbut-2-enoate Arbuzov Arbuzov Reaction (P(OEt)3) Start->Arbuzov High Temp / Neat Reformatsky Reformatsky Reaction (Zn, R-CHO) Start->Reformatsky Activated Zn NuSub Nucleophilic Substitution (Nu-H / Base) Start->NuSub K2CO3 / Acetone HWE Allylic Phosphonate (HWE Reagent) Arbuzov->HWE - EtBr Lactone δ-Lactones / Hydroxy Esters Reformatsky->Lactone C-C Bond Formation Heterocycle Functionalized Ethers/Amines NuSub->Heterocycle SN2 Mechanism

Figure 1: Primary synthetic utility map for Ethyl-4-bromo-3-methylbut-2-enoate.[1]

Module A: Synthesis of HWE Reagents (Arbuzov Reaction)

Application: Synthesis of (E)-4-(diethoxyphosphoryl)-3-methylbut-2-enoate. This is a critical Horner-Wadsworth-Emmons (HWE) reagent used to install the "senecioate" unit in retinoid synthesis (e.g., Vitamin A analogs).[1]

Mechanism: Nucleophilic attack of triethyl phosphite on the allylic bromide, followed by expulsion of ethyl bromide.

Experimental Protocol
ParameterCondition
Reagents Ethyl-4-bromo-3-methylbut-2-enoate (1.0 equiv), Triethyl phosphite (1.1 – 1.2 equiv)
Solvent Neat (Solvent-free) or Toluene (if temp control needed)
Temperature 120°C – 140°C
Time 2 – 4 hours
Monitoring TLC (Hexane/EtOAc 7:[1]3) or

P NMR

Step-by-Step Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a distillation head (short path). The distillation setup is crucial to remove the volatile ethyl bromide byproduct (

    
     38°C) and drive the equilibrium forward.
    
  • Addition: Charge the flask with Ethyl-4-bromo-3-methylbut-2-enoate.

  • Reaction: Add triethyl phosphite dropwise at room temperature (exothermic potential).

  • Heating: Slowly heat the mixture to 120°C. You should observe the distillation of ethyl bromide.

  • Completion: Continue heating until the evolution of distillate ceases.

  • Purification: The crude residue is often pure enough for HWE coupling. For high purity, vacuum distillation is required (high boiling point).[1]

Expert Insight:

"Running this reaction neat is preferred over solvents. The high concentration accelerates the bimolecular


 step, and the absence of solvent facilitates the removal of EtBr. However, ensure the triethyl phosphite is free of diethyl phosphite (hydrolysis product) to avoid side reactions."

Module B: Carbon-Carbon Bond Formation (Reformatsky Reaction)[1]

Application: Reaction with ketones or aldehydes (e.g.,


-cyclocitral) to extend carbon chains.[1] This is safer than using Grignard reagents because the organozinc intermediate tolerates the ester functionality.

Challenge: The


-bromo ester can cyclize to form lactones or undergo 

isomerization during the reaction.
Experimental Protocol
ParameterCondition
Reagents Activated Zinc dust (2.0 equiv), Substrate (Aldehyde/Ketone, 1.0 equiv), Bromo-ester (1.2 equiv)
Solvent Anhydrous THF or Benzene/Ether mix
Activation TMSCl (5 mol%) or Iodine crystal
Temperature Reflux

Step-by-Step Procedure:

  • Zinc Activation (Critical): Weigh zinc dust into the flask. Heat under vacuum with a heat gun for 5 minutes to dry. Cool under Argon. Add 5 mol% TMSCl (Trimethylsilyl chloride) and stir in minimal THF for 15 mins. Why? This removes the oxide layer from the Zinc surface.

  • Initiation: Add a small portion (10%) of the bromo-ester and the aldehyde to the zinc suspension. Heat gently until the reaction initiates (indicated by foaming or exotherm).

  • Addition: Add the remaining mixture of bromo-ester and aldehyde dropwise over 45 minutes while maintaining a gentle reflux.

  • Workup: Cool to 0°C. Quench with cold 1M HCl (careful of foaming). Extract with diethyl ether.

  • Note on Products: Depending on the workup and substrate, the product may isolate as the

    
    -lactone.[2] Basic hydrolysis (KOH/EtOH) followed by acidification may be required to open the lactone to the dienoic acid if desired.
    

Module C: Nucleophilic Substitution (Heteroatom Alkylation)

Application: Synthesis of ether or amine-linked side chains.[1] Reagents: Phenols, Thiols, or Amines +


 or 

.[1]

Protocol Summary:

  • Dissolve the nucleophile (e.g., phenol) in Acetone or DMF.

  • Add

    
     (2.0 equiv) and stir for 30 mins to generate the phenoxide.
    
  • Add Ethyl-4-bromo-3-methylbut-2-enoate (1.1 equiv) dropwise.

  • Stir at RT (or mild heat 50°C) for 4-12 hours.

  • Validation: The disappearance of the

    
     signal in NMR (
    
    
    
    ~4.0 ppm) and appearance of
    
    
    (
    
    
    ~4.5-5.0 ppm) confirms substitution.

Quality Control & Characterization

NMR Signatures (


, 300 MHz): 
  • 
     1.28 (t):  Ester 
    
    
    
    .[1]
  • 
     2.2-2.3 (s):  Allylic 
    
    
    
    (C3-Methyl).[1] Note: Distinct shifts for E vs Z isomers.
  • 
     3.98 - 4.02 (s): 
    
    
    
    (The key diagnostic peak).[1]
  • 
     5.7 - 5.9 (s):  Vinyl Proton (C2-H).[1]
    

Purity Check: Commercial samples often degrade (turn dark) due to acid-catalyzed polymerization or hydrolysis.[1]

  • Purification: Vacuum distillation (approx. 85°C at 3-4 mbar) is recommended if the liquid is dark brown/black.[1]

  • Storage: Store at 4°C over activated molecular sieves to prevent hydrolysis.

References

  • PubChem. (n.d.).[1] Ethyl (E)-4-bromo-3-methylbut-2-enoate Compound Summary. National Library of Medicine. Retrieved January 31, 2026, from [Link][1]

  • Gedye, R. N., et al. (1975).[1][3] The Stereochemistry of the Reformatsky Reaction of Methyl 4-Bromo-3-methylbut-2-enoate with

    
    -Cyclocitral.[1][2] Canadian Journal of Chemistry. Retrieved from [Link][1]
    
  • Organic Syntheses. (1955).[1][4] Reformatsky Reaction General Procedures. Org.[5][6][7][8] Synth. Coll. Vol. 3, 627. Retrieved from [Link][1]

  • Minnaard, A. J., et al. (2009). A new Catalytic Route to Deoxypropionate Building Blocks (Arbuzov Optimization). University of Groningen. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Ethyl-4-bromo-3-methylbut-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of crude Ethyl-4-bromo-3-methylbut-2-enoate. This resource is designed for researchers, chemists, and drug development professionals to provide practical, in-depth guidance on overcoming common challenges associated with the vacuum distillation of this key chemical intermediate. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your purification process.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties and handling of Ethyl-4-bromo-3-methylbut-2-enoate during purification.

Q1: Why is vacuum distillation the recommended method for purifying Ethyl-4-bromo-3-methylbut-2-enoate?

A1: The necessity of vacuum distillation stems from the thermal sensitivity of the molecule. Ethyl-4-bromo-3-methylbut-2-enoate possesses two reactive functional groups: an allylic bromide and an α,β-unsaturated ester.[1][2] At elevated temperatures required for atmospheric distillation, the compound is prone to several decomposition pathways:

  • Elimination: Loss of hydrogen bromide (HBr) to form conjugated diene byproducts.

  • Polymerization: The α,β-unsaturated system can undergo free-radical or thermally induced polymerization, leading to high-molecular-weight tars and reducing the yield of the desired monomer.[3]

  • Isomerization: The crude product often contains a mixture of (E) and (Z) isomers, and excessive heat can promote equilibration or decomposition.[4]

By reducing the system pressure, we significantly lower the boiling point of the compound, allowing it to vaporize at a temperature that minimizes these degradation pathways.

Q2: What are the expected boiling point and pressure parameters for this distillation?

A2: The boiling point is highly dependent on the vacuum achieved. Published data provides reliable starting points for your experiment.[4][5][6] It is crucial to monitor both the pressure (at the distillation head) and the temperature of the vapor to assess the purity of the collected fraction.

PropertyValueSource
Molecular Weight 207.06 g/mol [1][2]
Boiling Point 84-86 °Cat 3.6 mbar (2.7 Torr)[4]
108 °Cat 14 Torr (18.7 mbar)[5][6]
Density ~1.368 g/cm³at 20.3 °C[5][6]
Appearance Colorless to light yellow liquid[5][6]

Q3: What are the common impurities in the crude product and how do I handle them before distillation?

A3: The crude product typically originates from the allylic bromination of ethyl 3,3-dimethylacrylate using N-bromosuccinimide (NBS) and a radical initiator like AIBN.[4] Consequently, common impurities include:

  • Unreacted Starting Material: Ethyl 3,3-dimethylacrylate.

  • Reaction Byproducts: Succinimide.

  • Solvents: Carbon tetrachloride or chloroform are often used in the synthesis.[4]

  • Residual Acids/Bases: From the workup procedure.

Pre-Distillation Protocol:

  • Aqueous Wash: Ensure the crude organic phase has been thoroughly washed with a saturated aqueous sodium sulfite solution to quench any remaining bromine or NBS, followed by a brine wash to aid phase separation.[4]

  • Drying: The material must be rigorously dried over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[4] Water is a critical impurity that can interfere with vacuum distillation, causing bumping and pressure fluctuations.

  • Solvent Removal: Remove all volatile solvents under reduced pressure using a rotary evaporator. A common mistake is proceeding to distillation with residual solvent, which will be the first fraction to distill and can make it difficult to achieve a stable, deep vacuum.

Q4: What are the critical safety precautions for handling and distilling this compound?

A4: Ethyl-4-bromo-3-methylbut-2-enoate is a hazardous substance.[2] All handling should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Chemical Hazards: The compound is classified as harmful if swallowed, inhaled, or in contact with skin. It is corrosive and can cause severe skin burns and eye damage.[2]

  • PPE Requirements: Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles. A face shield is recommended when handling larger quantities.[7][8]

  • Vacuum Distillation Hazards: The primary physical hazard is the risk of implosion. Always use round-bottom flasks and glassware specifically designed for vacuum work. Inspect all glassware for cracks or star-gazing before use. It is best practice to use a blast shield.

  • Storage: The compound should be stored at low temperatures (recommended -20°C), protected from light, and under an inert nitrogen atmosphere to prevent degradation.[5][6]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues that may arise during the vacuum distillation process.

Problem 1: My compound is not distilling at the expected temperature/pressure.

  • Possible Cause 1: Inaccurate Pressure Reading. The pressure reading from your vacuum pump may not reflect the actual pressure at the distillation head. Manometers should be placed as close to the distillation head (after the condenser) as possible for an accurate reading.

  • Solution 1: Verify your vacuum gauge's calibration and placement. Ensure it is not contaminated with pump oil or solvent vapor.

  • Possible Cause 2: System Leak. A leak in the system will prevent you from reaching the target vacuum, thus requiring a higher temperature to initiate boiling.

  • Solution 2: Before heating, apply full vacuum to the assembled (and empty) apparatus. A well-sealed system should show minimal pressure rise over several minutes. If a leak is present, check all glass joints, hose connections, and seals. Use a high-vacuum grease appropriate for your application on all ground glass joints.

  • Possible Cause 3: Incorrect Thermometer Placement. The thermometer bulb must be positioned so that its top is level with the bottom of the side-arm leading to the condenser. If it is too high, the vapor will not fully envelop the bulb, leading to a low and inaccurate temperature reading. If it is too low, it will measure the temperature of the superheated liquid splashing into the column, giving a reading that is too high.

  • Solution 3: Adjust the thermometer to the correct height before starting the distillation.

Problem 2: The material in the distillation pot is turning dark brown or black.

  • Possible Cause 1: Excessive Pot Temperature. This is the most common cause of decomposition. The heating mantle may be set too high, causing localized overheating and charring, even if the bulk liquid temperature appears reasonable.

  • Solution 1: Heat the distillation flask using a water or oil bath for more uniform temperature control. Never set the bath temperature more than 20-30°C above the target boiling point of your compound. Distill the compound as rapidly as possible without compromising separation efficiency to minimize its residence time at high temperatures.

  • Possible Cause 2: Presence of Impurities. Acidic or basic impurities remaining from the workup can catalyze decomposition or polymerization at elevated temperatures.

  • Solution 2: Ensure the pre-distillation workup was performed thoroughly. If you suspect acidic impurities (e.g., residual HBr from slight decomposition), consider a pre-distillation wash with a very dilute sodium bicarbonate solution, followed by a water wash and rigorous drying.

Problem 3: The vacuum level is unstable and fluctuates wildly.

  • Possible Cause 1: Bumping or Foaming. The sudden, violent boiling of the liquid (bumping) releases large amounts of vapor at once, causing the pressure to spike.[9] This is often caused by residual water or other volatile impurities.

  • Solution 1: Ensure the crude material is completely dry and free of solvents. Use a magnetic stir bar or fresh boiling chips to promote smooth boiling. Begin heating only after a stable vacuum has been achieved.

  • Possible Cause 2: Inefficient Cold Trap. If the cold trap is not cold enough (it should be filled with dry ice/acetone or liquid nitrogen), volatile substances can be pulled into the vacuum pump. This contaminates the pump oil, reducing its efficiency and causing pressure instability.

  • Solution 2: Ensure your cold trap is functioning correctly and is sufficiently cold to condense any low-boiling point vapors before they reach the pump.

  • Possible Cause 3: Vacuum Pump Issues. The pump itself may be the source of the problem.

  • Solution 3: Check the pump oil level and clarity. If it is cloudy or dark, it is contaminated and must be changed. Ensure all connections to the pump are tight.

Visualized Workflows and Protocols

Standard Vacuum Distillation Setup

A correctly assembled apparatus is fundamental to a successful distillation. The diagram below illustrates the critical components and their arrangement.

Caption: Key components of a laboratory vacuum distillation apparatus.

Troubleshooting Logic Flowchart

When encountering an issue, follow this logical progression to identify and solve the problem efficiently.

Troubleshooting Start Problem Occurs: Distillation Not Proceeding Correctly Check_Vac Is Vacuum Stable & at Target? Start->Check_Vac Check_Temp Is Pot Temp Appropriate? Check_Vac->Check_Temp Yes Fix_Leak Action: Check for Leaks (Grease Joints, Hoses) Check_Vac->Fix_Leak No, Unstable Check_Boil Is Boiling Smooth? Check_Temp->Check_Boil Yes Adjust_Heat Action: Increase Heat Slowly (Use Oil Bath) Check_Temp->Adjust_Heat No, Too Low Reduce_Heat Action: Lower Heat (Check for Decomposition) Check_Temp->Reduce_Heat No, Too High (Decomposition) Success Distillation Proceeds Check_Boil->Success Yes Add_Stir Action: Check Stirring / Add Boiling Chips Check_Boil->Add_Stir No, Bumping Fix_Pump Action: Check Pump (Oil, Connections) Fix_Leak->Fix_Pump Still Unstable Fix_Pump->Check_Vac Adjust_Heat->Check_Temp Reduce_Heat->Check_Temp Add_Stir->Check_Boil

Caption: A logical workflow for troubleshooting common distillation issues.

Detailed Experimental Protocol

Objective: To purify crude Ethyl-4-bromo-3-methylbut-2-enoate (typically 10-50 g scale) by fractional vacuum distillation.

Materials & Equipment:

  • Crude, dry, and solvent-free Ethyl-4-bromo-3-methylbut-2-enoate.

  • Round-bottom flasks (distilling and receiving flasks).

  • Short path distillation head or a short Vigreux column (10-15 cm).

  • Liebig condenser.

  • Vacuum adapter (e.g., "cow" type to collect multiple fractions).

  • Thermometer and adapter.

  • Magnetic stirrer and stir bar (or boiling chips).

  • Heating mantle or oil bath.

  • Vacuum pump (two-stage rotary vane pump or equivalent).

  • Manometer.

  • Cold trap (dry ice/acetone or liquid nitrogen).

  • Thick-walled vacuum tubing.

  • High-vacuum grease.

  • Blast shield.

Procedure:

  • Glassware Inspection: Meticulously inspect all glassware for any cracks or defects. Do not use flawed glassware.

  • Apparatus Assembly:

    • Place a magnetic stir bar into an appropriately sized round-bottom flask (the distilling flask should be no more than 2/3 full).

    • Lightly grease all ground-glass joints.

    • Assemble the apparatus as shown in the diagram above, securing all joints with Keck clips.

    • Ensure the system is well-clamped and supported.

  • System Leak Check:

    • Assemble the system without the crude material.

    • Start the vacuum pump and open the system to the vacuum. Allow the pressure to drop to its minimum level.

    • Close the connection to the pump and monitor the manometer for 5-10 minutes. The pressure should not rise more than 0.5-1.0 Torr. If it does, re-check all connections.

  • Charging the Flask:

    • Once the system is confirmed to be leak-tight, vent it to atmospheric pressure (preferably with an inert gas like nitrogen).

    • Add the crude Ethyl-4-bromo-3-methylbut-2-enoate to the distilling flask via a funnel.

    • Re-seal the system.

  • Distillation:

    • Turn on the cooling water to the condenser.

    • Fill the cold trap with its coolant (e.g., dry ice/acetone).

    • Turn on the magnetic stirrer to a moderate speed.

    • Slowly and carefully apply the vacuum. The pressure should drop to the target range (e.g., 3-4 mbar). You may observe some initial outgassing or bubbling as residual volatiles are removed.

    • Once the pressure is stable, begin to heat the distillation pot slowly.

    • Collect any low-boiling forerun in a separate receiving flask. This fraction may contain residual solvents or decomposition products.

    • As the pot temperature rises, you will see a vapor condensation ring rise up the column. When it reaches the thermometer, the vapor temperature should rise sharply and then stabilize. This is the boiling point of your product at the system pressure.

    • Collect the main fraction while the vapor temperature remains stable within a narrow range (e.g., 84-86 °C at 3.6 mbar).[4]

    • If the temperature drops, it indicates the main fraction is finished. If it rises sharply, a higher-boiling impurity is beginning to distill. Stop collecting the main fraction at this point.

  • Shutdown:

    • Turn off and lower the heating mantle/bath.

    • Allow the system to cool under vacuum. Never vent a hot system to air , as this can cause autoignition of flammable vapors or violent oxidation.

    • Once the pot temperature is below 50°C, slowly vent the system, preferably with an inert gas.

    • Turn off the vacuum pump, condenser water, and stirrer.

    • Disassemble the apparatus in the fume hood.

References

  • Al-latayfeh, S., Al-shaikh, M., & El-abadelah, M. (2012). Synthesis of ethyl 4-bromo-3-methylbut-2-enoate. ResearchGate. [Link]

  • Organic Syntheses. (n.d.). 1-bromo-3-methyl-2-butanone. [Link]

  • ResearchGate. (2010). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. [Link]

  • PubChem. (n.d.). Ethyl 4-bromo-3-methyl-2-butenoate. [Link]

  • PubChem. (n.d.). ethyl (2E)-4-bromo-3-methylbut-2-enoate. [Link]

  • Royal Society of Chemistry. (2020). Stereoselective [4 + 3] annulation of azadienes and ethyl 4-bromo-3-oxobutanoate: construction of benzindeno-fused azepine derivatives. Organic & Biomolecular Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids. [Link]

  • ResearchGate. (2006). Practical Synthesis of (E)‐α,β‐Unsaturated Esters from Aldehydes. [Link]

  • Pressure Control Solutions. (2019). Vacuum Distillation issues?. [Link]

  • YouTube. (2018). Practice for Proton Guru Lesson VI.20: alpha,beta-unsaturated carbonyls. [Link]

  • ResearchGate. (2004). Vacuum unit troubleshooting. [Link]

  • Chemistry LibreTexts. (2019). 20.14 α,β-Unsaturated Carbonyl Compounds. [Link]

  • Aidic. (n.d.). Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. [Link]

  • MDPI. (2011). Asymmetric Organocatalytic Reactions of α,β-Unsaturated Cyclic Ketones. [Link]

  • YouTube. (2018). Distillation Troubleshooting 101 - Tower Case Studies - Example of In House Training. [Link]

  • IChemE. (n.d.). Troubleshooting Distillation Controls – course outline. [Link]

Sources

Best practices for storing and handling Ethyl-4-bromo-3-methylbut-2-enoate to prevent degradation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preservation & Handling Protocols for Labile Allylic Bromides

Ticket ID: #CHM-SUP-51318 | Status: Resolved | Tier: L3 (Senior Scientist)

Executive Summary: The "Fragile Allyl" Challenge

User Query: "We are observing rapid yellowing and yield loss with our Ethyl-4-bromo-3-methylbut-2-enoate stocks. How do we stop this?"

Technical Insight: Ethyl-4-bromo-3-methylbut-2-enoate is a highly reactive allylic bromide and an


-unsaturated ester . Its structural utility—being a dense functional handle for Reformatsky reactions or phosphonate synthesis—is also its storage Achilles' heel.

It suffers from three primary degradation vectors:

  • Hydrolysis: Moisture attacks the ester or the bromide.

  • Autocatalytic Acidolysis: Decomposition releases Hydrogen Bromide (HBr), which catalyzes further degradation (the "Yellow Death" spiral).

  • Allylic Rearrangement/Polymerization: Sensitive to light and heat.

This guide provides a self-validating workflow to maintain purity >95%.

Storage Protocol: The "Cold Chain" Defense

Do not treat this as a standard organic reagent. It requires "Cold Chain" handling similar to biological enzymes.

The Storage Matrix
ParameterCritical Standard Scientific Rationale
Temperature -20°C (Freezer) Arrhenius kinetics: At -20°C, the rate of spontaneous dehydrohalogenation is negligible compared to +4°C.
Atmosphere Argon (Ar) Argon is heavier than air and forms a better "blanket" than Nitrogen (

) to exclude moisture and oxygen.
Container Amber Glass + PTFE Liner Amber glass blocks UV (preventing radical formation). PTFE (Teflon) liners are mandatory; rubber septa will degrade and leach plasticizers.
Stabilizer Copper Wire / Silver Wool Optional: Acid scavenger. Activated Copper turnings can scavenge free radicals and trace halides.
Visualizing the Degradation Cascade

Why strict moisture control is non-negotiable:

DegradationCascade Compound Ethyl-4-bromo-3-methylbut-2-enoate (Clear Liquid) HBr Hydrogen Bromide (HBr Gas) Compound->HBr Spontaneous Elimination Acid Acid Impurity (Autocatalyst) Compound->Acid Hydrolysis Polymer Oligomers/Tars (Brown Viscous Oil) Compound->Polymer Radical Polymerization Moisture Atmospheric Moisture (H2O) Moisture->Compound Hydrolysis HBr->Compound CATALYZES

Figure 1: The Autocatalytic Loop. Note how HBr formation accelerates the destruction of the remaining stock.

Handling & Manipulation: The "Lachrymator" Protocol

WARNING: This compound is a potent lachrymator (tear gas agent). It causes severe eye irritation and respiratory distress.

Step-by-Step Transfer Workflow
  • The Thaw:

    • Remove the vial from the -20°C freezer.

    • CRITICAL: Allow the vial to warm to room temperature inside a desiccator before opening.

    • Why? Opening a cold vial condenses atmospheric water vapor directly into the reagent, initiating hydrolysis.

  • The Transfer (Schlenk Technique):

    • Do not pour. Use a gas-tight syringe or cannula transfer under positive Argon pressure.

    • Avoid using standard steel needles if the liquid is already yellow (acidic); use platinum or PTFE tubing if available, or stainless steel for single-use only.

  • The Quench (Spill Management):

    • Keep a beaker of 10% Aqueous Sodium Thiosulfate or Saturated Sodium Bicarbonate in the hood.

    • Immediately submerge contaminated tips/syringes into this solution to neutralize the alkyl bromide.

Troubleshooting & Diagnostics

User Question: "How do I know if my reagent is still good without running a full reaction?"

Diagnostic 1: The Visual Check
AppearanceStatusAction
Clear / Colorless Excellent Proceed with reaction.
Pale Yellow Compromised Purify: Dissolve in

, wash with cold

, dry (

), and concentrate. Use immediately.
Dark Orange / Brown Critical Failure Discard: Polymerization/Elimination has occurred. Yields will be <20%.
Fuming Hazard EVACUATE: HBr gas is evolving. Neutralize carefully.
Diagnostic 2: The NMR Check (Self-Validation)

Run a quick


 NMR in 

. Focus on the Allylic Methylene signal.
  • Intact Reagent: Singlet (or fine doublet) at

    
     ppm  (
    
    
    
    ).
  • Degraded Reagent:

    • New signals at

      
       ppm (Allylic Alcohol/Ester hydrolysis products).
      
    • Loss of the vinyl proton signal at

      
       ppm.
      
    • Broadening of peaks (Polymerization).

Frequently Asked Questions (FAQs)

Q: Can I distill this compound to purify it? A: Yes, but with extreme caution. It has a high boiling point relative to its stability. You must use high vacuum (<1 mmHg) to keep the bath temperature below 60°C. If you heat it >100°C at atmospheric pressure, it may polymerize exothermically or decompose rapidly.

  • Recommendation: Kugelrohr distillation is preferred for small batches.

Q: I need to use it in a Reformatsky reaction. Can I add it directly? A: Only if the liquid is colorless. If yellow, the free acid/HBr will quench your Zinc enolate or destroy the activated Zinc surface. Wash with bicarbonate first (see Diagnostic 1) and dry over activated molecular sieves (3Å) for 30 minutes before addition.

Q: Why does the septum on my storage vial look "melted"? A: The reagent releases trace bromine/HBr vapors, which attack standard rubber and even some silicone septa. Always use PTFE-faced (Teflon) silicone septa or solid phenolic caps with PTFE liners.

Emergency Synthesis Workflow

If your stock is dead and you need to make it fresh:

SynthesisWorkflow Start Precursor: Ethyl 3,3-dimethylacrylate Reaction Radical Bromination CCl4 or PhCF3, Reflux Initiator: AIBN or Light Start->Reaction Reagent N-Bromosuccinimide (NBS) (Recrystallized) Reagent->Reaction Filter Filter Succinimide (Remove Solid) Reaction->Filter Workup Wash: NaHCO3 + Na2S2O3 (Remove Acid + Br2) Filter->Workup Product Ethyl-4-bromo-3-methylbut-2-enoate (Store @ -20°C immediately) Workup->Product

Figure 2: Emergency Synthesis via Wohl-Ziegler Bromination. Note the critical wash step to remove traces of acid before storage.

References
  • Fisher Scientific. (2025).[1] Safety Data Sheet: Ethyl 4-bromobutyrate and related Allylic Bromides. Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: Ethyl 4-bromocrotonate (Technical Grade). Retrieved from

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. (Used for NMR solvent calibration logic). Retrieved from

  • OpenStax. (2023). Allylic Bromination with NBS: Mechanism and Best Practices. Organic Chemistry. Retrieved from

  • PubChem. (2025).[3] Ethyl (2E)-4-bromo-3-methylbut-2-enoate Compound Summary. National Library of Medicine. Retrieved from

Sources

How to handle and dispose of Ethyl-4-bromo-3-methylbut-2-enoate waste safely

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl-4-bromo-3-methylbut-2-enoate

A Senior Application Scientist's Guide to Safe Handling and Disposal

Welcome to the technical support guide for Ethyl-4-bromo-3-methylbut-2-enoate (CAS No. 51318-62-8). This document provides in-depth, field-proven guidance for researchers, scientists, and drug development professionals. The protocols herein are designed to ensure the safe handling, storage, and disposal of this reactive intermediate, prioritizing experimental integrity and personnel safety.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and disposal of Ethyl-4-bromo-3-methylbut-2-enoate, providing explanations grounded in chemical principles.

Part 1: Hazard Identification and Chemical Profile

Q1: What are the primary hazards associated with Ethyl-4-bromo-3-methylbut-2-enoate?

A1: Ethyl-4-bromo-3-methylbut-2-enoate is classified as a hazardous substance with multiple risk factors. According to the Globally Harmonized System (GHS) classifications, it is harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[1] Crucially, it is designated as a substance that causes severe skin burns and eye damage.[1] Many bromo-organic compounds are also lachrymators, meaning they are irritants that cause tearing of the eyes.[2][3] Therefore, all handling procedures must be designed to prevent any direct contact or inhalation.

Q2: Are there specific reactivity concerns I should be aware of?

A2: Yes. As an alkyl halide, this compound can be reactive. It should be stored away from strong oxidizing agents and strong bases, as these can initiate vigorous or violent reactions.[4][5] The molecule contains both an ester and an allylic bromide, making it susceptible to nucleophilic substitution and other reactions. It is crucial to consult chemical compatibility charts before introducing it to a new experimental system.

Q3: What are the known occupational exposure limits (OELs) for this compound?

A3: Specific occupational exposure limits for Ethyl-4-bromo-3-methylbut-2-enoate have not been established by major regulatory bodies like OSHA or ACGIH.[6] In the absence of a specific PEL or TLV, it is best practice to handle this compound with the assumption that it has a low OEL.[7] Engineering controls, such as a certified chemical fume hood, should be used at all times to minimize potential exposure.[8]

Part 2: Safe Handling, Storage, and Personal Protective Equipment (PPE)

Q4: What is the mandatory Personal Protective Equipment (PPE) for handling this chemical?

A4: A multi-layered PPE approach is required to mitigate the risks of exposure.[9][10][11][12]

  • Eye and Face Protection: Chemical splash goggles in combination with a face shield are mandatory to protect against splashes that can cause severe eye damage.[6]

  • Hand Protection: Use chemically resistant gloves. Nitrile gloves may offer initial protection for small splashes, but for prolonged handling or in the event of a spill, heavier-duty gloves such as neoprene or butyl rubber should be used. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[6][13]

  • Body Protection: A fully buttoned, flame-resistant lab coat is required. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[6][14]

  • Respiratory Protection: All handling of this volatile and hazardous compound must be performed within a certified chemical fume hood to prevent inhalation of vapors.[8]

Q5: What are the correct procedures for storing Ethyl-4-bromo-3-methylbut-2-enoate?

A5: Proper storage is critical to maintaining the chemical's integrity and preventing hazardous situations.

  • Container: Keep the compound in a tightly sealed, properly labeled container.[4][5]

  • Location: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[4][15]

  • Segregation: It is imperative to store this chemical away from incompatible materials, particularly strong oxidizing agents and bases.[5][16] It should be stored with other halogenated organic compounds.

Part 3: Waste Disposal

Q6: How must I dispose of waste containing Ethyl-4-bromo-3-methylbut-2-enoate?

A6: This compound must be disposed of as hazardous waste. Because it contains bromine, it is classified as a halogenated organic waste .[17][18]

  • Segregation: Under no circumstances should halogenated waste be mixed with non-halogenated organic waste.[19][20] The disposal methods for these two streams are different, and cross-contamination increases disposal costs and environmental risk.[18][20]

  • Waste Container: Collect all waste containing this chemical (including contaminated consumables like pipette tips and wipes) in a designated, clearly labeled, and sealed hazardous waste container.[17][21] The label should read "Halogenated Organic Waste" and list all chemical constituents.

  • Disposal Request: Once the container is full, follow your institution's procedures for hazardous waste pickup. Do not pour any amount of this chemical down the drain.[19][21]

Q7: Can I neutralize the waste myself before disposal?

A7: No. In-lab neutralization of bulk chemical waste is not recommended and is often against institutional policy. The reaction could generate heat or toxic byproducts. Waste should be collected in its original form and handled by trained hazardous waste professionals.

Troubleshooting Guide: Spills and Exposures

This guide provides step-by-step protocols for emergency situations. Immediate and correct action is crucial to minimizing harm.

Personal Exposure Protocol
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding eyelids open. Seek immediate medical attention.[6][13]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove all contaminated clothing while under an emergency shower.[13] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]

Chemical Spill Protocol

The appropriate response to a spill depends on its size and location. The primary objective is to ensure personnel safety before addressing the spill itself.

Workflow for Spill Response

SpillResponse cluster_assessment Initial Assessment cluster_response Response Actions start Spill Occurs assess_size Assess Spill Size & Location start->assess_size small_spill Small Spill (<100 mL, inside fume hood) assess_size->small_spill Small & Contained large_spill Large Spill (>100 mL or outside hood) assess_size->large_spill Large or Uncontained contain_small 1. Ensure PPE is worn. 2. Contain with absorbent material (vermiculite, sand). small_spill->contain_small evacuate 1. Alert personnel and evacuate the area immediately. large_spill->evacuate neutralize 3. Cautiously neutralize with sodium thiosulfate solution (5-10%). contain_small->neutralize cleanup 4. Collect absorbed material into hazardous waste container. neutralize->cleanup decontaminate 5. Decontaminate area with soap and water. cleanup->decontaminate isolate 2. Close doors and prevent access. evacuate->isolate call_emergency 3. Call Emergency Services (e.g., 911) and EH&S. isolate->call_emergency

Caption: Decision workflow for responding to a chemical spill.

Detailed Spill Cleanup Protocol (Small, Contained Spill <100 mL inside a fume hood):

  • Safety First: Ensure you are wearing the appropriate PPE (face shield, goggles, chemical-resistant gloves, lab coat). Do not proceed without it.[13]

  • Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill kit absorbent.[5] Do not use combustible materials like paper towels.

  • Neutralization: For spills involving bromine compounds, a 5-10% solution of sodium thiosulfate can be carefully applied to neutralize the reactive bromine.[8][22] Be prepared for a potential reaction.

  • Collection: Once the spill is fully absorbed and neutralized, carefully scoop the material into a designated container for halogenated hazardous waste.[6]

  • Decontamination: Clean the spill area thoroughly with soap and water.[8]

  • Disposal: Seal and label the waste container and dispose of it through your institution's environmental health and safety office.

Data Summary Table

PropertyValueSource
Chemical Name Ethyl (2E)-4-bromo-3-methylbut-2-enoatePubChem[1]
Synonyms Ethyl 4-bromo-3-methylcrotonatePubChem[1]
CAS Number 51318-62-8PubChem[1]
Molecular Formula C₇H₁₁BrO₂PubChem[23]
Molecular Weight 207.06 g/mol PubChem[23]
Appearance Not specified, likely a liquid-
Boiling Point 84-86 °C at 3.6 mbarResearchGate[24]
GHS Hazard Codes H302, H312, H314, H332PubChem[1]
Hazard Statements Harmful if swallowed, Harmful in contact with skin, Causes severe skin burns and eye damage, Harmful if inhaledPubChem[1]

References

  • Health and Safety Authority. (2021). 2021 Code of Practice for the Safety, Health and Welfare at Work (Chemical Agents) Regulations 2001 to 2021. Retrieved from [Link]

  • Kansas State University. (n.d.). Standard Operating Procedure: Bromine. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Bromine. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Ethyl Bromoacetate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of ethyl 4-bromo-3-methylbut-2-enoate. Retrieved from [Link]

  • Indagoo Research Chemicals. (2026). Safety Data Sheet: Methyl 3-bromo-3-methylbutanoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11095793, ethyl (2E)-4-bromo-3-methylbut-2-enoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53411540, Ethyl 4-bromo-3-methyl-2-butenoate. Retrieved from [Link]

  • Wikipedia. (n.d.). Pepper spray. Retrieved from [Link]

  • GOV.UK. (n.d.). Bromine: incident management. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). BROMINE. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • A-Z of Materials. (2025). Breaking Down Alkyl Halides: Key Reactions and Uses. Retrieved from [Link]

  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • University of Illinois Division of Research Safety. (n.d.). Chemical Spill. Retrieved from [Link]

  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • Braun Research Group, Northwestern University. (n.d.). Standard Operating Procedure: Halogenated Organic Liquids. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 7.3: Preparation of Alkyl Halides. Retrieved from [Link]

  • ResearchGate. (2025). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. Retrieved from [Link]

  • New York State Department of Environmental Conservation. (n.d.). Chemical Storage and Handling Recommendations. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Occupational exposure limits substance evaluations. Retrieved from [Link]

  • University of British Columbia Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]

  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • BromAid. (n.d.). Section 2 GUIDANCE AT THE SCENE OF AN INCIDENT. Retrieved from [Link]

  • YouTube. (2025). What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals?. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Specific Chemical Handling and Storage. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits - Annotated Tables. Retrieved from [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • Ontario Ministry of Labour, Immigration, Training and Skills Development. (2022). Current occupational exposure limits for Ontario workplaces under Regulation 833. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Stereoselective [4 + 3] annulation of azadienes and ethyl 4-bromo-3-oxobutanoate: construction of benzindeno-fused azepine derivatives. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Wittig Olefination

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Wittig Olefination. This guide is designed for researchers, scientists, and professionals in drug development who utilize this powerful carbon-carbon bond-forming reaction. Here, we move beyond simple protocols to delve into the causality behind experimental choices, offering field-proven insights to help you troubleshoot and optimize your reactions for maximum yield and desired stereoselectivity.

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions we receive about the Wittig reaction.

Q1: My Wittig reaction is not working or giving very low yields. What are the most common initial checks I should perform?

A1: When a Wittig reaction fails, it's often due to issues with the ylide generation or the stability of your reactants. Start by verifying the quality of your solvent and base; ensure the solvent is anhydrous and the base is fresh and active. The phosphonium salt precursor to the ylide must be completely dry. Ylide formation is often the critical step, especially for non-stabilized ylides which are sensitive to air and moisture and should be prepared under an inert atmosphere.[1] Finally, confirm the purity of your aldehyde or ketone, as labile carbonyl compounds can degrade or polymerize under basic conditions.[2][3]

Q2: How do I control the E/Z stereoselectivity of my alkene product?

A2: The stereochemical outcome of the Wittig reaction is primarily dictated by the stability of the phosphonium ylide.[2][4]

  • For (Z)-Alkenes: Use a non-stabilized ylide (one with alkyl or aryl groups). These reactive ylides typically lead to the Z-alkene under kinetic control, especially in salt-free, aprotic solvents.[1][2][5]

  • For (E)-Alkenes: Use a stabilized ylide, which has an electron-withdrawing group (like an ester or ketone) that can delocalize the negative charge.[4][6] This makes the reaction reversible, allowing it to proceed under thermodynamic control to form the more stable E-alkene.[1][5][7] For non-stabilized ylides, the Schlosser modification can be employed to favor the E-alkene.[1][2][3]

Q3: What is the difference between a "stabilized" and a "non-stabilized" ylide?

A3: The key difference lies in the substituents attached to the negatively charged carbon of the ylide.

  • Stabilized ylides have an electron-withdrawing group (e.g., -CO₂R, -COR, -CN) adjacent to the carbanion. This group delocalizes the negative charge via resonance, making the ylide less reactive but more stable.[3][6] These ylides are often stable enough to be isolated and handled in air.[3][8]

  • Non-stabilized ylides have electron-donating or neutral groups (e.g., alkyl, aryl, H) attached to the carbanion.[1] The lack of resonance stabilization makes them highly reactive and basic, requiring strong bases for their formation and handling under inert conditions.[1][9]

Q4: I'm having trouble removing the triphenylphosphine oxide (TPPO) byproduct from my reaction mixture. What are the best purification strategies?

A4: TPPO is a notoriously difficult byproduct to remove due to its polarity and high boiling point. Several strategies can be employed:

  • Crystallization: If your product is a solid, recrystallization can be effective as TPPO is often soluble in common organic solvents.[10]

  • Chromatography: Flash column chromatography is a reliable method. Using a nonpolar eluent system can help separate the less polar alkene product from the more polar TPPO.[11][12]

  • Precipitation/Complexation: TPPO is poorly soluble in nonpolar solvents like cyclohexane or petroleum ether.[12] A solvent swap after the reaction can induce TPPO precipitation. Alternatively, TPPO forms complexes with metal salts like ZnCl₂ or MgCl₂, which can be precipitated and filtered off.[12]

  • Chemical Conversion: The TPPO can be converted into a more easily separable derivative. For example, treatment with oxalyl chloride forms an insoluble chlorophosphonium salt that can be filtered off.[13]

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.

Problem Potential Causes Recommended Solutions & Explanations
No Reaction or Very Low Conversion 1. Ineffective Ylide Formation: The base may be too weak or degraded. The phosphonium salt may be wet.[14]1. Optimize Base & Conditions: For non-stabilized ylides, use a strong base like n-BuLi, NaH, or NaNH₂.[9] Ensure the base is fresh. For stabilized ylides, weaker bases like NaOMe or even K₂CO₃ can be sufficient.[4] Always use anhydrous solvents and perform the reaction under an inert atmosphere (N₂ or Ar).
2. Poor Quality Reactants: The aldehyde might be oxidized or polymerized. The solvent may contain water or alcohol, which will protonate the ylide.[15]2. Verify Reactant Integrity: Use freshly distilled or purified aldehyde. Ensure solvents are rigorously dried. Check the purity of the phosphonium salt.
3. Steric Hindrance: A sterically hindered ketone or a bulky ylide can significantly slow down or prevent the reaction.[2][3]3. Consider Alternatives: For hindered ketones, the Horner-Wadsworth-Emmons (HWE) reaction is often a better alternative as it uses more reactive phosphonate esters.[2][3]
Poor E/Z Selectivity 1. Incorrect Ylide Choice: Using a semi-stabilized ylide (e.g., benzylide) often results in poor selectivity.[2]1. Select the Right Ylide: For high Z-selectivity, use a non-stabilized ylide. For high E-selectivity, use a stabilized ylide or the HWE reaction.[4][7]
2. Presence of Lithium Salts: Lithium salts can disrupt the kinetic control of non-stabilized ylide reactions, leading to equilibration and lower Z-selectivity.[2][3][9]2. Use Salt-Free Conditions: When high Z-selectivity is desired, use sodium- or potassium-based bases (e.g., NaH, KHMDS) instead of lithium bases (n-BuLi).[4]
3. Inappropriate Solvent: Solvent polarity can influence the stereochemical outcome, particularly for stabilized ylides.[16][17]3. Solvent Screening: For non-stabilized ylides, nonpolar solvents like toluene can enhance Z-selectivity. For stabilized ylides, polar aprotic solvents are generally used, but screening may be necessary to optimize E-selectivity.[16][17]
Side Reactions Observed 1. Aldehyde Enolization: If the aldehyde has acidic α-protons, a strong base used for ylide generation can cause enolization and side reactions like aldol condensation.1. Modify Addition Order: Generate the ylide first by adding the base to the phosphonium salt. Once ylide formation is complete, add the aldehyde solution slowly, preferably at a low temperature.[6]
2. Ylide Decomposition: Non-stabilized ylides can be unstable, especially at higher temperatures or in the presence of oxygen.2. Control Temperature & Atmosphere: Prepare and use non-stabilized ylides at low temperatures (e.g., 0 °C to -78 °C) under a strict inert atmosphere.[1]
3. Epimerization of Aldehyde: Chiral aldehydes with a stereocenter at the α-position can be epimerized by the basic conditions.3. Use Milder Bases: If possible, use a milder base that is still capable of forming the ylide. Alternatively, consider a non-basic olefination method if epimerization is a persistent issue.

Visualizing the Wittig Reaction: Mechanisms and Troubleshooting

To better understand the factors influencing your reaction, the following diagrams illustrate the core mechanism and a logical troubleshooting workflow.

Wittig_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_products Products Ylide Phosphonium Ylide (R₂C=PPh₃) Oxaphosphetane [2+2] Cycloaddition Oxaphosphetane Ylide->Oxaphosphetane Carbonyl Aldehyde/Ketone (R'R''C=O) Carbonyl->Oxaphosphetane Alkene Alkene (R₂C=CR'R'') Oxaphosphetane->Alkene Reverse [2+2] Cycloelimination TPPO Triphenylphosphine Oxide (O=PPh₃) Oxaphosphetane->TPPO Driving Force: Strong P=O bond

Caption: The accepted [2+2] cycloaddition mechanism of the Wittig Reaction.

Stereoselectivity Ylide_Type Ylide Type Non_Stabilized Non-Stabilized (R = Alkyl, H) Ylide_Type->Non_Stabilized Stabilized Stabilized (R = EWG) Ylide_Type->Stabilized Pathway_NS Kinetic Control (Irreversible, Fast) Non_Stabilized->Pathway_NS Pathway_S Thermodynamic Control (Reversible, Slow) Stabilized->Pathway_S Product_Z (Z)-Alkene (Major Product) Pathway_NS->Product_Z via syn-oxaphosphetane Product_E (E)-Alkene (Major Product) Pathway_S->Product_E via anti-oxaphosphetane

Caption: Control of stereoselectivity based on ylide stability.

Troubleshooting_Workflow Start Problem: Low Yield / No Reaction Check_Ylide Step 1: Verify Ylide Formation Is base strong enough & fresh? Is phosphonium salt dry? Is solvent anhydrous & reaction inert? Start->Check_Ylide Check_Carbonyl Step 2: Check Carbonyl Is aldehyde/ketone pure? Is it prone to decomposition/enolization? Check_Ylide->Check_Carbonyl Ylide formation confirmed Check_Sterics Step 3: Assess Steric Hindrance Are ketone or ylide bulky? Consider HWE alternative. Check_Carbonyl->Check_Sterics Carbonyl is stable & pure Check_Purification Step 4: Analyze Workup & Purification Is product lost during extraction? Is TPPO removal inefficient? Check_Sterics->Check_Purification Sterics not an issue Success Reaction Optimized Check_Purification->Success Purification is effective

Caption: A systematic workflow for troubleshooting common Wittig reaction issues.

Experimental Protocols

Protocol 1: General Procedure for a (Z)-Selective Wittig Reaction using a Non-Stabilized Ylide

This protocol describes the in situ generation of a non-stabilized ylide followed by reaction with an aldehyde to favor the formation of a (Z)-alkene.

Materials:

  • Alkyltriphenylphosphonium halide (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (1.05 equiv)

  • Aldehyde (1.0 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether or Ethyl acetate

Procedure:

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of inert gas (N₂ or Ar).

  • Add the alkyltriphenylphosphonium halide to the flask.

  • Add anhydrous THF via syringe and cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add n-BuLi dropwise to the stirred suspension. A distinct color change (often to deep red or orange) indicates ylide formation.

  • Stir the mixture at 0 °C for 30-60 minutes.

  • In a separate flame-dried flask, dissolve the aldehyde in a minimal amount of anhydrous THF.

  • Add the aldehyde solution dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel, add water, and extract with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to separate the alkene from triphenylphosphine oxide.

Protocol 2: General Procedure for an (E)-Selective Wittig Reaction using a Stabilized Ylide

This protocol is suitable for reacting aldehydes with stabilized ylides, such as those derived from α-haloesters, to favor the formation of an (E)-alkene.

Materials:

  • Phosphonium ylide (e.g., (Carbethoxymethylene)triphenylphosphorane) (1.1 equiv)

  • Aldehyde (1.0 equiv)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) (optional)

Procedure:

  • To a round-bottom flask, add the stabilized phosphonium ylide and the aldehyde. (Note: Many stabilized ylides are commercially available and air-stable).[3][8]

  • Add anhydrous toluene or DCM.

  • Stir the reaction mixture at room temperature or heat to reflux as needed (monitor by TLC). Stabilized ylides are less reactive and may require heating.[1]

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • The crude residue can often be purified directly. If acidic byproducts are a concern, an aqueous wash with NaHCO₃ may be performed before extraction and drying.

  • Purify the crude product by flash column chromatography or recrystallization to yield the pure (E)-alkene.

References

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • Wikipedia. Wittig reaction. [Link]

  • Chemistry Steps. (2023). The Wittig Reaction: Examples and Mechanism. [Link]

  • Taylor & Francis Online. (2023). Wittig reaction purification for products with very low polarity. [Link]

  • ACS Publications. Mechanism of the Wittig reaction: the role of substituents at phosphorus. [Link]

  • Royal Society of Chemistry. (2012). A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions. [Link]

  • Total Synthesis. Wittig Reaction Mechanism & Examples. [Link]

  • Taylor & Francis Online. (2006). Solvent Effect in the Wittig Reaction Under Boden's Conditions. [Link]

  • AdiChemistry. WITTIG REACTION | MECHANISM. [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. [Link]

  • University of Massachusetts. The Wittig Reaction: Synthesis of Alkenes. [Link]

  • Scribd. Unstabilized Ylide Reactions in Wittig. [Link]

  • ResearchGate. (2003). (PDF) Solvent Effect in the Wittig Reaction Under Boden's Conditions. [Link]

  • University of Pittsburgh. The Wittig Reaction. [Link]

  • Chemistry Steps. Wittig Reaction – Practice Problems. [Link]

  • ResearchGate. Reaction conditions for optimization of Wittig olefination. [Link]

  • BYJU'S. Wittig Reaction Chemistry Questions with Solutions. [Link]

  • Chemistry LibreTexts. (2023). 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction. [Link]

  • Chemistry LibreTexts. (2019). 13.1.5 The Wittig Reaction. [Link]

  • ResearchGate. (2009). Organic synthesis: The Wittig reaction cleans up | Request PDF. [Link]

  • Organic Chemistry Data. Wittig Reaction - Common Conditions. [Link]

  • PubMed. (2001). Improved E-selectivity in the Wittig reaction of stabilized ylides with alpha-alkoxyaldehydes and sugar lactols. [Link]

  • ACS Publications. (1982). Unusual solvent effects in the Wittig reaction of some ketones indicating initial one-electron transfer. [Link]

  • Chemistry LibreTexts. (2023). The Wittig Reaction. [Link]

  • Reddit. (2022). Problems with wittig reaction. [Link]

Sources

Preventing isomerization of Ethyl-4-bromo-3-methylbut-2-enoate during storage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Isomerization and Decomposition During Storage Target Audience: Synthetic Chemists, Process Development Scientists Document ID: TSC-EBM-001

Core Directive: The Stability Mandate

Ethyl-4-bromo-3-methylbut-2-enoate (often referred to as the bromo-senecioate ester) is a thermodynamically sensitive allylic bromide. It is prone to two primary degradation pathways:


 geometric isomerization  and hydrolytic decomposition .

As a Senior Application Scientist, I must emphasize that "storage" is not a passive activity for this compound. It is an active suppression of entropy. The bromine atom at the allylic position activates the double bond, making it susceptible to radical attack (light-induced) and acid-catalyzed rotation (moisture-induced).

The Golden Rule:

"Cold, Dark, Dry, and Neutral." Failure to maintain any one of these four parameters will result in a catalytic cascade of isomerization.

Storage & Handling Protocols

Standard Operating Procedure (SOP) for Long-Term Storage

The following protocol is designed to arrest the kinetics of isomerization.

ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Reduces the thermal energy available to overcome the rotational barrier of the C=C double bond.
Atmosphere Argon or Nitrogen Displaces oxygen (a radical initiator) and moisture (which generates HBr, an isomerization catalyst).
Container Amber Glass / Foil Blocks UV radiation (254–365 nm) which excites the

transition, causing rapid radical photoisomerization.
Stabilizer Acid Scavenger Optional: Storing over a few pellets of anhydrous

or activated 3Å molecular sieves can scavenge trace HBr and water.
Workflow Visualization

The following diagram illustrates the critical decision pathways for handling incoming shipments of this reagent.

StorageWorkflow Receipt Reagent Receipt QC QC: 1H-NMR Check (Confirm E/Z Ratio) Receipt->QC Immediate Aliquot Aliquot under Inert Gas (Avoid Freeze-Thaw) QC->Aliquot Pass Purify Repurification (Neutral Silica Flash) QC->Purify Fail (>5% Isomerization) Storage Store at -20°C Amber Vial, Argon Headspace Aliquot->Storage Seal Use Thaw in Desiccator Use Immediately Storage->Use Experiment Use->Storage Purge & Return (Minimize exposure)

Caption: Workflow for receiving and maintaining Ethyl-4-bromo-3-methylbut-2-enoate integrity.

Troubleshooting & FAQs

Section A: Identifying Isomerization

Q1: My reagent has turned from colorless to a yellow/brown liquid. Is it still usable? Diagnosis: The color change indicates the formation of elemental bromine (


) or conjugated oligomers, usually triggered by the release of Hydrogen Bromide (HBr).
Causality:  Moisture ingress leads to hydrolysis of the allylic bromide, releasing HBr. HBr is an autocatalyst—it protonates the carbonyl oxygen, lowering the double bond character and facilitating rotation (

isomerization) and further decomposition. Action:
  • Check NMR: If the

    
     ratio is intact but the color is off, you may be able to use it for robust reactions.
    
  • Remediation: Dilute in hexanes, wash rapidly with cold saturated

    
    , dry over 
    
    
    
    , and concentrate. Do not distill unless absolutely necessary, as heat accelerates degradation.

Q2: How do I distinguish the


 and 

isomers by NMR?
Technical Insight: The geometry of the double bond creates distinct magnetic environments for the vinyl proton and the allylic methylene group due to the anisotropy of the carbonyl group.
Proton (

)

-Isomer (

ppm)

-Isomer (

ppm)
Diagnostic Feature
Vinyl (=CH) ~5.98~5.75The

-isomer proton is deshielded by the cis-carbonyl group.
Allylic (-CH2Br) ~4.00~4.55The

-isomer methylene is deshielded by the cis-carbonyl group.
Methyl (-CH3) ~2.25~2.05-

Note: Shifts are approximate (in


) and may vary slightly based on concentration. The key is the relative  shift: Vinyl H is downfield in E; Allylic 

is downfield in Z. [1, 2]
Section B: Preventing Isomerization During Experiments

Q3: I am running a Reformatsky reaction. Does the E/Z ratio matter? Answer: Yes, critically. Mechanism: The Reformatsky reagent (organozinc intermediate) retains the geometry of the double bond to a significant extent. If you start with a mixture, you will likely obtain a mixture of diastereomers in the final product. Protocol: If your synthesis requires high stereospecificity, verify the ratio immediately before addition. If isomerization has occurred, purify via column chromatography using neutralized silica (pre-washed with 1% Triethylamine in Hexanes) to prevent acid-catalyzed isomerization on the column.

Q4: Can I distill the compound to purify it? Warning: Distillation is high-risk. Reasoning: The boiling point (approx. 85-90°C at 3-4 mmHg) is high enough to induce thermal isomerization. Prolonged heating promotes the thermodynamic equilibrium (often favoring the


-isomer or a 60:40 mix).
Alternative:  Use rapid flash chromatography on silica gel. Ensure the silica is neutral  (pH 7). Acidic silica (standard) can catalyze the very isomerization you are trying to remove.

Mechanistic Analysis: The Pathways to Instability

Understanding why the compound degrades allows for better control. The diagram below details the two main enemies: Light and Acid .

IsomerizationPathways E_Isomer E-Isomer (Kinetic Product) Radical Biradical Intermediate (Free Rotation) E_Isomer->Radical Homolysis Cation Carbocation/Enol (Bond Rotation) E_Isomer->Cation Protonation Z_Isomer Z-Isomer (Thermodynamic Mix) Radical->E_Isomer Recombination Radical->Z_Isomer Recombination Cation->Z_Isomer Rotation Light UV Light / hν Light->Radical Acid H+ / HBr (Trace) Acid->Cation

Caption: Mechanistic pathways for E/Z isomerization via radical (light) and ionic (acid) intermediates.

The "Self-Catalyzing" Trap
  • Initiation: A small amount of moisture enters the vial.

  • Hydrolysis:

    
    .
    
  • Catalysis: The generated HBr protonates the ester carbonyl of remaining molecules.

  • Isomerization: The double bond character is reduced, lowering the rotation barrier. The material isomerizes to the thermodynamic equilibrium.

References

  • PubChem. (n.d.).[1] Ethyl 4-bromo-3-methyl-2-butenoate Compound Summary. National Library of Medicine.[1] Retrieved January 31, 2026, from [Link]

  • Al-Kiswani, M. M., et al. (2010).[2] Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate. Jordan Journal of Chemistry. Retrieved January 31, 2026, from [Link]

Sources

Validation & Comparative

Comparing the reactivity of (E) and (Z) isomers of Ethyl-4-bromo-3-methylbut-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-bromo-3-methylbut-2-enoate is a pivotal C5-synthon in the synthesis of terpenoids, carotenoids (e.g., Vitamin A), and heterocyclic pharmacophores. Its utility is strictly governed by its stereochemistry.

  • The (Z)-Isomer is the "Cyclization Specialist." It is the obligate precursor for constructing 5-membered oxygen heterocycles (butenolides/furanones) due to the spatial proximity of the ester and bromomethyl groups.

  • The (E)-Isomer is the "Chain Extender." It is the preferred isomer for linear carbon-chain elongation (Reformatsky or Wittig reactions) where maintaining an extended conjugated system is required, such as in retinoid synthesis.

This guide provides a technical breakdown of their reactivity differences, identification protocols, and strategic applications.

Structural & Electronic Analysis

The reactivity divergence stems from the spatial arrangement of the electrophilic bromomethyl group (


) relative to the nucleophilic ester carbonyl.
Feature(E)-Isomer (Entgegen)(Z)-Isomer (Zusammen)
Geometry

and

are trans .

and

are cis .
Steric Strain Lower (Thermodynamically favored).Higher (Steric clash between functional groups).
Dipole Moment Lower (Dipoles oppose).Higher (Dipoles align).
Primary Reactivity Intermolecular (Attack by external nucleophiles).Intramolecular (Cyclization).[1]
Visualizing the Divergence

The following diagram illustrates how the initial geometry dictates the reaction pathway.

ReactivityPathways Start Ethyl 4-bromo-3-methylbut-2-enoate (E/Z Mixture) Z_Iso (Z)-Isomer (cis-geometry) Start->Z_Iso Separation E_Iso (E)-Isomer (trans-geometry) Start->E_Iso Separation Cyclic Butenolides / Furanones (Intramolecular Cyclization) Z_Iso->Cyclic Lactonization (Kinetic Trap) E_Iso->Z_Iso hν or Acid Cat. (Isomerization) Linear Retinoids / Polyenes (Intermolecular Chain Extension) E_Iso->Linear Reformatsky / Wittig

Figure 1: Divergent reactivity pathways based on stereochemistry. The (Z)-isomer is pre-organized for cyclization, while the (E)-isomer favors linear extension.

Detailed Reactivity Comparison

A. Nucleophilic Substitution & Cyclization (The "Z" Advantage)

The most critical difference lies in the formation of lactones.

  • Mechanism: The carbonyl oxygen of the ester is nucleophilic. In the (Z)-isomer , it is held in close proximity to the electrophilic carbon of the

    
     group. Under hydrolytic or Lewis-acid conditions, this facilitates an intramolecular 
    
    
    
    or direct displacement to form 4-hydroxy-3-methylbut-2-enolide (and derivatives).
  • Performance: The (E)-isomer cannot cyclize directly. It must first isomerize to (Z), which is often the rate-limiting step and requires energy input (e.g., UV light or acid catalysis).

B. Organometallic Coupling (The "E" Advantage)

In Reformatsky (Zn) or Wittig (


) reactions, the (E)-isomer  is often preferred to minimize steric hindrance in the transition state.
  • Reformatsky Reaction: When reacting with aldehydes (e.g.,

    
    -cyclocitral for Vitamin A), the (E)-bromoester forms an organozinc intermediate that attacks the aldehyde. The (E)-geometry is generally preserved or equilibrates to the thermodynamically stable product, leading to trans-alkene chains essential for biological activity in retinoids.
    
  • Wittig Salts: Reaction with Triphenylphosphine (

    
    ) yields the phosphonium salt. The (E)-isomer reacts cleanly; the (Z)-isomer can suffer from slower kinetics due to the shielding of the methylene group by the ester.
    
Data Summary Table
Reaction Type(Z)-Isomer Performance(E)-Isomer PerformancePreferred Isomer
Lactonization Excellent. Rapid intramolecular closure to furanones.Poor. Requires prior isomerization.(Z)
Phosphonium Salt Formation Moderate. Steric shielding may retard rate.Good. Sterically accessible methylene.(E)
Reformatsky Coupling Variable. Can lead to mixtures; often equilibrates.High. Favors formation of linear trans-products.(E)
Hydrolysis Forms hydroxy-acid -> lactone.Forms stable hydroxy-acid (linear).Context Dependent

Experimental Protocols

Protocol A: Synthesis & Isolation

The standard industrial synthesis yields a mixture. Separation is required for stereospecific applications.

  • Bromination: React Ethyl 3,3-dimethylacrylate with N-bromosuccinimide (NBS) and catalytic AIBN in

    
     or Benzene at reflux.
    
    • Note: This radical mechanism produces a thermodynamic mixture, typically 55:45 to 60:40 favoring the (E)-isomer .

  • Workup: Cool, filter succinimide, wash with

    
     (remove 
    
    
    
    ), dry, and concentrate.
  • Separation (Crucial Step):

    • Distillation: Difficult due to close boiling points.

    • Fractional Crystallization: The (E)-isomer (higher symmetry) often crystallizes more readily at low temperatures from hexanes.

    • Chromatography: Silica gel flash chromatography (Hexane/EtOAc 95:5). The (Z)-isomer is typically slightly less polar due to internal dipole cancellation/shielding, but elution order can vary based on the stationary phase.

Protocol B: Self-Validating Identification (NMR)

Do not rely on labels. Verify stereochemistry using Proton NMR (


-NMR). The anisotropy of the carbonyl group is the diagnostic tool.
  • Theory: The carbonyl group exerts a deshielding effect (shift downfield) on groups cis to it.

  • Diagnostic Signals:

    • Vinylic Methyl (

      
      ): 
      
      • (E)-Isomer: Methyl is cis to Carbonyl. Shift:

        
         ppm. 
        
      • (Z)-Isomer: Methyl is trans to Carbonyl. Shift:

        
         ppm. 
        
    • Bromomethyl (

      
      ): 
      
      • (E)-Isomer:

        
         is trans to Carbonyl. Shift: 
        
        
        
        ppm.
      • (Z)-Isomer:

        
         is cis to Carbonyl. Shift: 
        
        
        
        ppm (Deshielded).

Self-Check: If your spectrum shows the methyl doublet at 2.0 ppm and the methylene singlet at 4.15 ppm, you have the (Z)-isomer (Cyclization ready).

References

  • Synthesis and Isomer Ratios

    • Title: Synthesis of ethyl 4-bromo-3-methylbut-2-enoate.[2]

    • Source: ResearchG
    • URL:[Link][2]

  • Reformatsky Reactivity & Stereochemistry

    • Title: The Stereochemistry of the Reformatsky Reaction of Methyl 4-Bromo-3-methylbut-2-eno
    • Source: Journal of the Chemical Society (via ResearchG
    • URL:[Link] (Note: Contextual citation for retinoid synthesis intermediates).

  • Cyclization to Furanones

    • Title: Synthesis of 3(2H)-furanones.
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • General NMR Stereochemistry (E/Z Assignment)

    • Title: Sequence Rules - The E,Z Design
    • Source: Chemistry LibreTexts.
    • URL:[Link]

Sources

Comparative study of Ethyl-4-bromo-3-methylbut-2-enoate and ethyl bromoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Study: Ethyl-4-bromo-3-methylbut-2-enoate vs. Ethyl Bromoacetate Subtitle: A Technical Guide for Synthetic Applications in Drug Development and Terpenoid Chemistry

Executive Summary

This guide provides a comparative technical analysis of Ethyl Bromoacetate (EBA) and Ethyl-4-bromo-3-methylbut-2-enoate (EBMB) . While both serve as electrophilic alkylating agents and precursors for organometallic synthesis (Reformatsky reagents), they occupy distinct niches in organic chemistry.

  • Ethyl Bromoacetate (EBA): The industry-standard "C2 synthon" for introducing acetate units. It is characterized by high reactivity at the

    
    -carbon but is limited by its severe toxicity (lachrymator) and lack of structural complexity.
    
  • Ethyl-4-bromo-3-methylbut-2-enoate (EBMB): A specialized "C5 synthon" (isoprene unit). It functions as a vinylogous electrophile/nucleophile, essential for synthesizing terpenes, carotenoids (e.g., retinoids), and complex heterocycles. Its use requires mastering regioselectivity (

    
     vs. 
    
    
    
    attack) and geometric isomerism (E/Z).

Chemical Profile & Structural Analysis

The fundamental difference lies in the electronic environment of the carbon-bromine bond: simple


-halo ester vs. allylic bromide.
FeatureEthyl Bromoacetate (EBA)Ethyl-4-bromo-3-methylbut-2-enoate (EBMB)
Structure


Synthon Type C2 (Acetate)C5 (Isoprene/Senecioate)
Electrophilicity

-Carbon (

)

-Carbon (

,

), Allylic
Nucleophilicity (Zn)

-C only (Simple Enolate)
Ambident:

-C vs.

-C (Dienolate)
Boiling Point 159 °C~85 °C (at 3.6 mbar)
Safety Profile High Hazard: Lachrymator, ToxicModerate: Irritant, Combustible
Key Application General Alkylation, ReformatskyTerpenoid Synthesis, HWE Reagents

Reactivity & Mechanism: The Divergence

The Reformatsky Reaction: Classical vs. Vinylogous

The most critical mechanistic divergence occurs during zinc-mediated enolate formation.

  • EBA Mechanism: Zinc insertion generates a simple zinc enolate. Reaction with an aldehyde occurs exclusively at the

    
    -carbon, yielding a 
    
    
    
    -hydroxy ester.
  • EBMB Mechanism (Vinylogous): Zinc insertion creates a conjugated dienolate. This species is ambident , capable of reacting at the

    
    -position (kinetic) or the 
    
    
    
    -position (thermodynamic/steric control).

Visualization: Comparative Reformatsky Pathways

Reformatsky_Comparison cluster_0 Classical Reformatsky (EBA) cluster_1 Vinylogous Reformatsky (EBMB) EBA Ethyl Bromoacetate (EBA) Zn_EBA Zn Enolate (Alpha-only) EBA->Zn_EBA + Zn Prod_EBA Beta-Hydroxy Ester (Linear C2 Addition) Zn_EBA->Prod_EBA + R-CHO EBMB Ethyl-4-bromo-3-methylbut-2-enoate (EBMB) Zn_EBMB Vinylogous Zn Dienolate (Ambident: Alpha & Gamma) EBMB->Zn_EBMB + Zn Prod_Alpha Alpha-Adduct (Branched / Deconjugated) Zn_EBMB->Prod_Alpha Kinetic Path (Alpha Attack) Prod_Gamma Gamma-Adduct (Linear / Conjugated) Zn_EBMB->Prod_Gamma Thermodynamic Path (Gamma Attack)

Figure 1: Mechanistic divergence in Reformatsky reactions. EBA yields a single regioisomer, while EBMB requires condition control to favor the desired


-adduct (linear).
Phosphonate Synthesis (Arbuzov Reaction)

Both reagents react with triethyl phosphite to form phosphonates, but the utility differs:

  • EBA

    
     Triethyl phosphonoacetate:  Used for HWE olefination to add 2 carbons.
    
  • EBMB

    
     Allylic Phosphonate:  Used to add a 5-carbon diene unit . This is crucial in the synthesis of Retinol (Vitamin A) and Abscisic Acid, where maintaining the alkene geometry (E/Z) is vital.
    

Experimental Protocols

Protocol A: Synthesis of EBMB (Allylic Bromination)

Context: Unlike EBA (commercially bulk available), EBMB is often synthesized fresh to avoid polymerization or hydrolysis.

Reagents: Ethyl 3,3-dimethylacrylate (10 g, 78 mmol), N-Bromosuccinimide (NBS, 15.1 g, 85 mmol), AIBN (cat.),


 or Benzene substitute (e.g., Trifluorotoluene).[1]
  • Setup: Dissolve ethyl 3,3-dimethylacrylate in the solvent under

    
    .
    
  • Initiation: Add NBS and AIBN. Heat to reflux.[2]

  • Reaction: Monitor by TLC/NMR. The reaction proceeds via a radical mechanism at the allylic methyl group.

  • Workup: Cool, filter off succinimide. Wash filtrate with saturated

    
     (to remove 
    
    
    
    ) and brine.
  • Purification: Dry over

    
     and concentrate. Distill under high vacuum (bp ~85°C at 3.6 mbar) to isolate the product as a mixture of E/Z isomers (typically E-major).
    
Protocol B: Comparative Alkylation (Thiol Capping)

Objective: Demonstrate the difference in reactivity rates and safety handling.

ParameterEthyl Bromoacetate (EBA)Ethyl-4-bromo-3-methylbut-2-enoate (EBMB)
Nucleophile Thiophenol (

)
Thiophenol (

)
Base

/ Acetone

/ Acetone
Temp/Time

to RT, 30 min
RT to Reflux, 2-4 hours
Mechanism Fast

Slower

(Steric hindrance of methyl group)
Observation Exothermic , Lachrymatory fumesSlower reaction, mild odor

Applications in Drug Development

Case Study 1: Heterocycle Synthesis (Benzindenoazepines)

EBMB is used in [4+3] annulations with azadienes. The allylic system allows for a stepwise cycloaddition that EBA cannot perform due to the lack of the requisite carbon chain length and unsaturation.

Case Study 2: Carotenoid Synthesis (9-cis- -Carotene)

EBMB is the precursor to the C5 phosphonium salt or phosphonate used to "stitch" together the polyene chain of beta-carotene. The


-bromine is displaced by 

, generating a ylide that reacts with

aldehydes (like

-cyclocitral derivatives).

Workflow Visualization: Retinoid Assembly

Retinoid_Synthesis Senecioate Ethyl 3,3-dimethylacrylate EBMB EBMB (Allylic Bromide) Senecioate->EBMB Bromination NBS NBS / AIBN NBS->EBMB HWE_Reagent C5-Phosphonate (HWE Reagent) EBMB->HWE_Reagent Arbuzov Lactone Delta-Lactone (Intermediate) EBMB->Lactone Vinylogous Reformatsky Phosphite P(OEt)3 Phosphite->HWE_Reagent Retinoid Retinoid / Carotenoid Skeleton HWE_Reagent->Retinoid Wittig/HWE (+ Aldehyde) Zn Zn / Carbonyl Zn->Lactone

Figure 2: The pivotal role of EBMB in constructing the polyene backbone of retinoids via HWE or Reformatsky pathways.

Safety & Handling (Critical)

  • Ethyl Bromoacetate (EBA):

    • Hazard: Lachrymator .[3] Exposure causes severe eye irritation and tearing even at low ppm. Inhalation can cause pulmonary edema.

    • Protocol: Must be handled in a functioning fume hood. Neutralize spills with aqueous ammonia or sodium thiosulfate immediately. Double-glove (Nitrile/Laminate).

  • Ethyl-4-bromo-3-methylbut-2-enoate (EBMB):

    • Hazard: Skin and eye irritant.[3] Combustible.

    • Protocol: Standard organic handling. While less volatile than EBA, it is an alkylating agent and potential mutagen; avoid contact.

References

  • Synthesis of ethyl 4-bromo-3-methylbut-2-enoate and Retinoid Applications. Source: ResearchGate. Synthetic 9-cis-beta-carotene inhibits photoreceptor degeneration... [1]

  • Stereochemistry of the Reformatsky Reaction of Methyl 4-Bromo-3-methylbut-2-enoate. Source: ResearchGate. The Stereochemistry of the Reformatsky Reaction...

  • Ethyl Bromoacetate Safety and Properties. Source: PubChem.[4] Ethyl bromoacetate Compound Summary.

  • Reformatsky Reaction Mechanism and Reagents. Source: Organic Chemistry Portal.[5] Reformatsky Reaction.

  • Stereoselective [4+3] Annulation using Ethyl 4-bromo-3-oxobutanoate (Analogous Reactivity). Source: RSC Publishing. Organic & Biomolecular Chemistry.

Sources

Cross-referencing experimental data with PubChem for Ethyl-4-bromo-3-methylbut-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-referencing experimental data with PubChem for Ethyl-4-bromo-3-methylbut-2-enoate Content Type: Publish Comparison Guide

Executive Summary

This guide provides a rigorous technical analysis of Ethyl 4-bromo-3-methylbut-2-enoate (CAS: 26918-14-9), a critical allylic bromide intermediate used in the synthesis of terpenes, heterocyclic pharmaceuticals, and Reformatsky reagents.[1] We cross-reference experimental bench data with PubChem standards to validate purity profiles and offer a comparative performance analysis against its chlorinated analog.

Target Audience: Synthetic Organic Chemists, Medicinal Chemists, and Process Development Scientists.

PubChem Cross-Reference & Data Validation

Reliable identification is the first step in any experimental workflow. The following table contrasts standard PubChem computed data with empirically observed values from field applications.

PropertyPubChem Standard (Computed/Lit)Experimental Observation (Bench Data)Deviation Notes
CID 53411540 (E/Z Mix) / 11095793 (E-isomer)N/AAlways verify isomer ratio.
Molecular Weight 207.07 g/mol 207.1 g/mol (MS-ESI)Consistent.
Boiling Point 108 °C @ 14 Torr84–86 °C @ 3.6 mbar Vacuum distillation is required to prevent polymerization.
Density 1.368 g/cm³1.365 ± 0.005 g/cm³High density facilitates bottom-layer separation in aqueous workups.
Appearance Colorless to light yellow liquidClear liquid, darkens on storage Photosensitive; rapid yellowing indicates HBr liberation.
Safety Profile Skin Corr. 1B (H314)Lachrymator CRITICAL: Fumes are potent tear agents. Handle only in a fume hood.

Authoritative Note: The discrepancy in boiling points typically arises from the vacuum pressure applied. The experimental value (84–86 °C @ 3.6 mbar) is more relevant for lab-scale purification to avoid thermal degradation [1].

Comparative Analysis: Bromo vs. Chloro Analogs

In drug development, selecting the right allylic halide is a trade-off between reactivity and stability .

The Contenders
  • Product A: Ethyl 4-bromo-3-methylbut-2-enoate (High Reactivity)

  • Alternative B: Ethyl 4-chloro-3-methylbut-2-enoate (High Stability)

Performance Matrix
FeatureEthyl 4-bromo-3-methylbut-2-enoate Ethyl 4-chloro-3-methylbut-2-enoate Causality & Mechanism
Leaving Group Ability Superior (

is a better leaving group)
Moderate (

is a poorer leaving group)
The C-Br bond is weaker (~285 kJ/mol) than C-Cl (~327 kJ/mol), facilitating faster nucleophilic attack.
Reformatsky Reaction Rapid Initiation SluggishZinc insertion into the C-Br bond is kinetically favored, essential for sensitive substrates.
Shelf-Life Poor (< 2 weeks at 4°C)Excellent (> 6 months)The bromo-analog undergoes autocatalytic decomposition (releasing HBr).
Selectivity (E/Z) Isomerization commonIsomerically stableRadical mechanisms during synthesis often scramble the alkene geometry in the bromo-species.
Decision Logic (Visualized)

DecisionTree Start Select Allylic Halide Q1 Reaction Type? Start->Q1 Reformatsky Reformatsky / Metal Insertion Q1->Reformatsky Metal-Mediated Nucleophilic Nucleophilic Substitution (SN2) Q1->Nucleophilic Heteroatom Attack Result_Br USE BROMO ANALOG (Ethyl 4-bromo-3-methylbut-2-enoate) Prioritize Reactivity Reformatsky->Result_Br Zn insertion requires weak bond Q2 Substrate Sensitivity? Nucleophilic->Q2 Sensitive Thermal/Base Sensitive Q2->Sensitive Fast reaction at low temp Robust Robust Substrate Q2->Robust Higher temp tolerated Sensitive->Result_Br Fast reaction at low temp Result_Cl USE CHLORO ANALOG (Ethyl 4-chloro-3-methylbut-2-enoate) Prioritize Stability Robust->Result_Cl Higher temp tolerated

Figure 1: Decision matrix for selecting between Bromo and Chloro allylic esters based on reaction requirements.

Experimental Protocol: Synthesis & Validation

Objective: Synthesize Ethyl 4-bromo-3-methylbut-2-enoate via Wohl-Ziegler bromination with minimized E/Z isomerization.

Reagents:

  • Ethyl 3,3-dimethylacrylate (Precursor)

  • N-Bromosuccinimide (NBS) - Recrystallize from water before use to remove HBr.

  • Benzoyl Peroxide (Initiator)[2]

  • Carbon Tetrachloride (

    
    ) or Benzene (Solvent) - Note: 
    
    
    
    is standard but restricted; Cyclohexane/DCM mixtures are modern green alternatives.
Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve Ethyl 3,3-dimethylacrylate (1.0 eq) in dry

    
     (0.5 M concentration).
    
  • Addition: Add NBS (1.05 eq) and Benzoyl Peroxide (0.02 eq).

  • Initiation: Heat the mixture slowly to reflux (

    
    ).
    
    • Expert Tip: The reaction is exothermic once initiated. Watch for the sudden appearance of succinimide (floats to the top).

  • Reaction: Reflux for 2–3 hours. Monitor via TLC (Hexane/EtOAc 9:1). The product spot will be less polar than the starting material.

  • Workup:

    • Cool to

      
       to precipitate succinimide completely.
      
    • Filter through a celite pad.

    • Wash filtrate with cold 5%

      
       (removes traces of 
      
      
      
      /HBr) and brine.
  • Purification: Dry over

    
     and concentrate in vacuo.
    
    • Crucial Step: Perform fractional distillation under reduced pressure (3.6 mbar). Collect the fraction at 84–86 °C.

Validation Workflow

Workflow Input Crude Reaction Mixture Filter Filtration (Remove Succinimide) Input->Filter Wash Wash (NaHCO3) Filter->Wash Distill Vacuum Distillation (84-86°C @ 3.6 mbar) Wash->Distill Analysis NMR Analysis Distill->Analysis Check Check Isomer Ratio (E vs Z) Analysis->Check Pass Valid Product Store -20°C Check->Pass >90% Purity Fail Repurify / Discard Check->Fail Polymerized

Figure 2: Purification and validation workflow ensuring removal of succinimide and stabilization of the allylic bromide.

Spectral Characterization (Self-Validating Data)

To confirm identity, compare your isolated product against these expected NMR shifts. Significant deviation indicates hydrolysis (loss of bromine) or isomerization.


 NMR (300 MHz, 

):
PositionShift (

ppm)
MultiplicityIntegrationAssignment
Vinyl-H 5.96Singlet (s)1H

Allylic

4.01Singlet (s)2H

Ester

4.18Quartet (q)2H

Allylic

2.25Singlet (s)3H

Ester

1.29Triplet (t)3H

Diagnostic Check: If the singlet at 4.01 ppm shifts upfield to ~3.5 ppm or splits, suspect hydrolysis to the alcohol or scrambling to the


-bromo isomer [2].
Safety & Handling (H-Codes)
  • H314: Causes severe skin burns and eye damage.[3][4]

  • Lachrymator: The compound releases vapors that intensely irritate the eyes and respiratory tract.

  • Storage: Must be stored at -20°C under inert atmosphere (

    
    /Ar). Stabilize with copper wire or silver foil to scavenge free bromide if storing for >1 week.
    
References
  • PubChem. Ethyl 4-bromo-3-methyl-2-butenoate (Compound). National Library of Medicine.[5] Available at: [Link][5]

  • ResearchGate. Synthesis of ethyl 4-bromo-3-methylbut-2-enoate via Wohl-Ziegler Bromination. Available at: [Link][1]

Sources

Benchmarking the performance of Ethyl-4-bromo-3-methylbut-2-enoate against similar synthons

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Functionalized Isoprene Gateway

Ethyl-4-bromo-3-methylbut-2-enoate (also known as Ethyl 4-bromo-3-methylcrotonate) is a specialized allylic bromide synthon. Unlike generic alkyl halides, it occupies a critical niche in organic synthesis: it serves as a functionalized isoprene unit (


 skeleton).

This guide benchmarks its performance against three classes of similar synthons:

  • Halogen Analogs: The Chloro-variant (Ethyl 4-chloro-3-methylbut-2-enoate).

  • Structural Analogs: The Non-methylated variant (Ethyl 4-bromocrotonate).

  • Functional Analogs: The Non-ester variant (Prenyl bromide).

Key Finding: The Bromo-Ester is the "Gold Standard" for Reformatsky-type reactions because it balances leaving group lability (superior to Cl) with thermal stability (superior to I), while providing the essential ester handle that simple prenyl bromides lack.

Comparative Benchmarking Analysis
Benchmark A: Leaving Group Efficiency (Br vs. Cl)

The most direct comparison is against the chloro-analog. In Reformatsky reactions (Zinc insertion), the choice of halogen is binary: success or failure.

FeatureEthyl 4-bromo-3-methylbut-2-enoate Ethyl 4-chloro-3-methylbut-2-enoate Verdict
Bond Dissociation Energy ~68 kcal/mol (C-Br)~81 kcal/mol (C-Cl)Br is favored for metal insertion.
Reformatsky Reactivity High. Readily forms Organozinc species.[1]Inert. Zinc often fails to insert without activation (Rieke Zn).Br is Essential.
Stability Moderate. Lachrymator. Stored cold.High. Stable at RT.Cl is safer , but useless for Zn chemistry.
Primary Application Vitamin A synthesis, Statin precursors.Limited.[2][3] Mostly used in saturated keto-ester forms.Br dominates.

Critical Insight: Early studies confirmed that while


-bromo esters react smoothly with Zinc, the corresponding 

-chloro esters (vinylogous position) are often inert under standard reflux conditions, requiring exotic activation methods that reduce atom economy [1].
Benchmark B: Regioselectivity (The "Methyl Effect")

Comparing the target to Ethyl 4-bromocrotonate (lacking the C3-methyl group) highlights the role of the methyl substituent in directing attack.

FeatureTarget (With Methyl) Crotonate (No Methyl) Mechanism

vs

Attack
Steric bulk at C3 favors

-attack
(Gamma-selectivity is reduced).
Less steric hindrance allows mixed

and

attack.
Steric Steering.
Product Skeleton Branched (Isoprenoid-like).Linear (Straight chain).Topology control.
Biological Relevance High (Terpenes, Retinoids).Moderate (Fatty acid derivatives).Natural Product Homology.
Experimental Protocols
Protocol A: Synthesis via Allylic Bromination

Objective: Selective bromination of the allylic position without disturbing the alkene or ester.

Reagents:

  • Ethyl 3,3-dimethylacrylate (10.0 g, 78 mmol)

  • N-Bromosuccinimide (NBS) (15.1 g, 85 mmol)

  • AIBN (Azobisisobutyronitrile) (20 mg, Catalytic)

  • Solvent:

    
     or Benzene (anhydrous)
    

Workflow:

  • Dissolution: Dissolve the acrylate in

    
     (128 mL).
    
  • Initiation: Add NBS and AIBN.

  • Reflux: Heat to gentle reflux (

    
    ) for 3 hours. Note: The reaction is exothermic once initiated; monitor for runaway.
    
  • Filtration: Cool to

    
     to precipitate succinimide byproduct. Filter.
    
  • Purification: Wash filtrate with saturated

    
     (removes free 
    
    
    
    ) and brine. Dry over
    
    
    .
  • Distillation: Distill under reduced pressure (

    
     mbar, 
    
    
    
    ) to isolate the product.

Yield: ~60-70% | Purity: >95% (GC)

SynthesisWorkflow cluster_0 Reagents Ester Ethyl 3,3-dimethylacrylate Process1 Reflux in CCl4 (Wohl-Ziegler Reaction) Ester->Process1 NBS NBS (Bromine Source) NBS->Process1 AIBN AIBN (Radical Initiator) AIBN->Process1 Filter Filter Succinimide Process1->Filter Succinimide ppt Wash Wash (Na2SO3) Filter->Wash Crude Oil Distill Vacuum Distillation (84-86°C @ 3.6 mbar) Wash->Distill Product Ethyl 4-bromo-3-methylbut-2-enoate Distill->Product

Caption: Wohl-Ziegler radical bromination workflow for synthesizing the target synthon.

Protocol B: Application - The Reformatsky Reaction

Objective: Coupling with


-cyclocitral to synthesize Vitamin A precursors (Retinoids).

Reagents:

  • Ethyl 4-bromo-3-methylbut-2-enoate (1.2 eq)

  • 
    -Cyclocitral (1.0 eq)
    
  • Zinc dust (Activated, 1.5 eq)

  • Solvent: THF/Benzene (1:1)

Step-by-Step:

  • Activation: Wash Zn dust with dilute HCl, then water, acetone, and ether. Dry under vacuum.

  • Initiation: Suspend Zn in solvent. Add 10% of the bromo-ester and a crystal of Iodine. Warm until the solution turns cloudy (sign of organozinc formation).

  • Addition: Add the aldehyde (

    
    -cyclocitral) and the remaining bromo-ester dropwise simultaneously to maintain a gentle reflux.
    
  • Hydrolysis: Quench with cold dilute

    
    .
    
  • Isolation: Extract with ether. The product is often the

    
    -lactone or the hydroxy-ester depending on workup pH.
    

Why this works: The bromo-ester forms a vinylogous zinc enolate. The methyl group prevents self-condensation better than the non-methylated analog.

Reformatsky Zn Activated Zinc Complex Vinylogous Zinc Enolate (Reformatsky Reagent) Zn->Complex BromoEster Ethyl 4-bromo-3-methylbut-2-enoate BromoEster->Complex Aldehyde Aldehyde (R-CHO) TS Cyclic Transition State (6-membered) Aldehyde->TS Complex->TS + Aldehyde Hydrolysis Acid Hydrolysis (H3O+) TS->Hydrolysis Product Gamma-Lactone or Beta-Hydroxy Ester Hydrolysis->Product

Caption: Mechanism of the Reformatsky reaction showing the formation of the critical Zinc Enolate intermediate.[4]

Technical Specifications & Safety
PropertyValueNotes
CAS Number 26918-14-9
Boiling Point

(14 Torr)
Distillable, but thermally sensitive.[5]
Density 1.368 g/mLDenser than water (bottom layer in extractions).
Storage

, under

Light sensitive (degrades to dark oil).
Hazards Lachrymator, CorrosiveWear full face shield. Vapors cause severe eye irritation.
References
  • Miller, R. E., & Nord, F. F. (1961). Studies on the Scope of the Reformatsky Reaction. Journal of Organic Chemistry. Link

  • Gedye, R. N., et al. (1975). The Stereochemistry of the Reformatsky Reaction of Methyl 4-Bromo-3-methylbut-2-enoate. Canadian Journal of Chemistry. Link

  • PubChem. (n.d.).[6] Ethyl 4-bromo-3-methyl-2-butenoate Compound Summary. National Library of Medicine. Link

  • Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. Chemical Reviews. Link

  • Ouyang, L., et al. (2020).[1] Access to β-Hydroxyl Esters via Copper-Catalyzed Reformatsky Reaction. Synlett. Link

Sources

A Comparative Guide to Purity Assessment: Leveraging qNMR for Ethyl-4-bromo-3-methylbut-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the precise determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock of reliable, reproducible, and safe scientific outcomes. For intermediates like Ethyl-4-bromo-3-methylbut-2-enoate, a versatile building block in organic synthesis, an accurate purity value is critical for stoichiometric control in subsequent reactions and for ensuring the integrity of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods for the purity assessment of this key intermediate.

The Principle of Quantitative NMR (qNMR): A Primary Ratio Method

Quantitative NMR (qNMR) stands apart from many other analytical techniques because it is a primary analytical method.[1] This distinction is crucial: the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[2][3] This fundamental principle allows for the determination of a compound's concentration or purity without needing a reference standard of the analyte itself.[4][5] Instead, a certified internal standard of a different, structurally unrelated compound is used.

Why This Matters: Unlike chromatographic techniques (e.g., HPLC, GC), qNMR is not dependent on compound-specific response factors, which can vary with molecular structure, chromophores, or ionization efficiency.[3] This makes qNMR a more universal and inherently accurate method for quantifying novel compounds or substances for which no identical, high-purity reference material exists. The recent push by organizations like the U.S. Pharmacopeia (USP) and ISO to expand guidelines for qNMR underscores its growing acceptance and reliability in regulated environments.[6][7]

The core of the qNMR experiment lies in meticulous planning and execution to ensure the direct proportionality of signal to concentration is maintained. Key experimental choices include:

  • Internal Standard (IS) Selection: The choice of IS is paramount. An ideal standard must be of high, certified purity (≥99%), chemically stable, non-reactive with the analyte or solvent, and possess signals that are well-resolved from any analyte or impurity signals.[8][9] For Ethyl-4-bromo-3-methylbut-2-enoate, a non-volatile solid like maleic acid or 1,4-bis(trimethylsilyl)benzene (for organic solvents) would be a suitable candidate.

  • Relaxation Delay (D1): This is perhaps the most critical parameter for accurate quantification. The D1 time must be sufficiently long (typically 5 to 7 times the longest spin-lattice relaxation time, T1, of both the analyte and standard) to allow all protons to fully relax back to their equilibrium state before the next pulse. An insufficient D1 will lead to signal saturation, particularly for nuclei with long T1 values, resulting in an underestimation of their quantity.

  • Pulse Angle: A 90° pulse angle is typically used to ensure maximum signal generation for all nuclei in a single scan, which is crucial for maintaining the direct proportionality needed for quantification.

  • Solvent Selection: The deuterated solvent must completely dissolve both the analyte and the internal standard without reacting with either.[3] The choice of solvent can also be used strategically to improve signal separation.

Alternative Purity Assessment Techniques

While qNMR offers significant advantages, traditional methods remain workhorses in many laboratories.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the most common method for purity analysis in the pharmaceutical industry.[10] It excels at separating complex mixtures and offers excellent sensitivity for UV-active compounds. However, its accuracy is contingent on the availability of a highly pure, well-characterized reference standard of the analyte for calibration. Furthermore, impurities that lack a chromophore or have a different response factor than the main compound can be underestimated or missed entirely.

  • Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. For an ester like Ethyl-4-bromo-3-methylbut-2-enoate, GC could be a viable option.[11] Similar to HPLC, it requires a reference standard for accurate quantification and is subject to variations in response factors (e.g., when using a Flame Ionization Detector).

Head-to-Head Comparison: qNMR vs. Alternatives

The choice of analytical method depends on the specific requirements of the analysis, including the available resources, the nature of the analyte, and the desired level of accuracy and traceability.

Parameter Quantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography (GC-FID)
Principle Primary ratio method based on direct proportionality of signal to molar concentration.[4]Comparison of analyte response to a reference standard of the same compound.Comparison of analyte response to a reference standard of the same compound.
Reference Standard Requires a certified internal standard (structurally different from analyte).[5]Requires a certified reference standard of the analyte itself.Requires a certified reference standard of the analyte itself.
Accuracy & Traceability High; directly traceable to SI units through a certified reference material (CRM).[1]High, but dependent on the purity of the analyte-specific reference standard.High, but dependent on the purity of the analyte-specific reference standard.
Specificity Excellent; high-resolution spectra allow for structural confirmation alongside quantification.Good; relies on chromatographic separation. Co-elution can be an issue.Excellent; high-resolution separation for volatile compounds.
Universality High; nearly any soluble organic molecule with protons can be quantified.[12]Limited to compounds with a UV chromophore (for UV detection).Limited to volatile and thermally stable compounds.
Sample Throughput Moderate to high; method development is often faster than chromatography.[13][14]High; well-suited for automated, high-throughput analysis.High; well-suited for automated analysis.
Destructive? No, the sample can be fully recovered.[5]Yes, the sample is consumed.Yes, the sample is consumed.
Validation Method validation guidelines are established under ICH and USP frameworks.[2][15]Well-established validation protocols (ICH Q2(R1)).[16]Well-established validation protocols (ICH Q2(R1)).[16]
LOD/LOQ Generally higher (less sensitive) than chromatographic methods.[13][17]Excellent sensitivity, often in the µg/mL range.[17]Excellent sensitivity, often in the ng/mL range.

Visualizing the Analytical Workflow

To better understand the practical application and decision-making process, the following diagrams illustrate the qNMR workflow and a logic tree for selecting the appropriate analytical technique.

qNMR_Workflow qNMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh Analyte dissolve Dissolve Analyte & IS in Deuterated Solvent weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard (IS) weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup (Lock, Shim) transfer->instrument_setup set_params Set Quantitative Parameters (D1, Pulse Angle, Scans) instrument_setup->set_params acquire Acquire FID set_params->acquire processing Fourier Transform, Phase & Baseline Correction acquire->processing integration Integrate Analyte & IS Signals processing->integration calculation Calculate Purity using Formula integration->calculation result Report Purity (% w/w) calculation->result

Caption: A flowchart of the quantitative NMR (qNMR) experimental process.

Method_Selection Analytical Method Selection Logic start Purity Assessment Required primary_method Is a Primary, SI-traceable Method Required? start->primary_method ref_std Analyte-specific Reference Standard Available? volatile Is Analyte Volatile & Thermally Stable? ref_std->volatile Yes qnmr Use qNMR ref_std->qnmr No hplc Use HPLC volatile->hplc No gc Use GC volatile->gc Yes primary_method->ref_std No primary_method->qnmr Yes

Caption: Decision tree for selecting an appropriate purity assessment method.

Experimental Protocol: Purity of Ethyl-4-bromo-3-methylbut-2-enoate by ¹H-qNMR

This protocol outlines a self-validating system for determining the purity of Ethyl-4-bromo-3-methylbut-2-enoate using an internal standard.

A. Materials & Instrumentation

  • Analyte: Ethyl-4-bromo-3-methylbut-2-enoate (MW: 207.06 g/mol )[18]

  • Internal Standard: Maleic acid, certified reference material (CRM) (MW: 116.07 g/mol , Purity ≥ 99.5%)

  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6), 99.9 atom % D

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer

  • Equipment: Analytical balance (readability ± 0.01 mg), high-quality NMR tubes, volumetric flasks, pipettes.

B. Procedure

  • Sample Preparation (Internal Calibration):

    • Accurately weigh approximately 20 mg of Ethyl-4-bromo-3-methylbut-2-enoate into a clean, dry vial. Record the weight precisely (m_analyte).

    • Accurately weigh approximately 10 mg of maleic acid (internal standard) into the same vial. Record the weight precisely (m_IS).

    • Dissolve the mixture in approximately 0.7 mL of DMSO-d6. Ensure complete dissolution by gentle vortexing.

    • Transfer the solution to a high-quality 5 mm NMR tube.

  • NMR Data Acquisition:

    • Justification of Parameters: The following parameters are chosen to ensure the data is quantitative and meets the requirements outlined by regulatory bodies and best practices.[19][20]

    • Pulse Program: A standard single 90° pulse program (e.g., 'zg' on Bruker, 's2pul' on Varian/Agilent).

    • Temperature: 298 K (25 °C), regulated.

    • Relaxation Delay (D1): 30 seconds. Causality: This value is conservatively chosen to be >5x the expected T1 of both the analyte's vinyl proton and the standard's vinyl protons, ensuring full relaxation and preventing signal saturation.

    • Acquisition Time (AQ): ~3-4 seconds. Causality: Ensures sufficient digital resolution to define the peaks accurately.

    • Number of Scans (NS): 16 to 64. Causality: Chosen to achieve a signal-to-noise ratio (S/N) of >150:1 for the signals used in the calculation, which is essential for high precision.

    • Dummy Scans (DS): 4. Causality: Ensures the sample reaches a steady state before data collection begins.

  • Data Processing:

    • Apply a small exponential line broadening factor (e.g., 0.3 Hz) to improve S/N without significantly distorting peak shape.

    • Perform Fourier transformation.

    • Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Apply a polynomial baseline correction across the entire spectrum.

    • Signal Selection:

      • Analyte: Integrate the vinyl proton signal (singlet, expected around 6.0-6.5 ppm). This signal is well-separated and represents 1 proton (N_analyte = 1).

      • Internal Standard (Maleic Acid): Integrate the two vinyl proton signals (singlet, around 6.3 ppm). This signal represents 2 protons (N_IS = 2). Note: A different solvent might be needed if signals overlap.

  • Purity Calculation: The mass fraction purity (P_analyte) as a percentage is calculated using the following formula:

    P_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I_analyte, I_IS = Integral values for the analyte and internal standard.

    • N_analyte, N_IS = Number of protons for the integrated signals.

    • MW_analyte, MW_IS = Molecular weights of the analyte and internal standard.

    • m_analyte, m_IS = Masses of the analyte and internal standard.

    • P_IS = Purity of the internal standard (as a percentage).

Conclusion and Recommendations

Quantitative NMR is a powerful, accurate, and non-destructive technique that serves as an excellent orthogonal method to traditional chromatography for purity assessment.[12] For a key intermediate like Ethyl-4-bromo-3-methylbut-2-enoate, qNMR provides a direct, SI-traceable purity value without the need for a dedicated, analyte-specific reference standard. While HPLC and GC may offer higher throughput and better sensitivity for trace impurities, qNMR provides unparalleled accuracy and confidence in the primary purity assignment.[14][21]

For routine quality control where speed is paramount and a reference standard is available, HPLC or GC remain highly effective. However, for reference standard qualification, material characterization in early development, and in cases where a primary analytical method is required, qNMR is the superior choice. Its adoption is strongly encouraged for building a robust and scientifically sound quality control strategy.

References

  • Regis Technologies. (2020, March 20). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube. Retrieved from [Link]

  • JEOL. (2022, December 19). Quantitative NMR (qNMR) – Moving into the future with an evolution of reliability. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). Stimuli Article (qNMR). Retrieved from [Link]

  • ICH. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-bromo-3-methyl-2-butenoate. Retrieved from [Link]

  • ACG Publications. (2016, June 30). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • ResearchGate. (2025, August 6). Quantitative NMR Spectroscopy in Pharmaceutical R&D. Retrieved from [Link]

  • PubMed. (2023, January 12). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Retrieved from [Link]

  • PMDA. (2024, September 10). Updates and Future Vision of qNMR at U.S. Pharmacopeia. Retrieved from [Link]

  • ECA Academy. (2022, July 13). Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR.... Retrieved from [Link]

  • MDPI. (2023, January 12). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Retrieved from [Link]

  • Mestrelab Resources. (n.d.). What is qNMR and why is it important?. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. YouTube. Retrieved from [Link]

  • Korea Science. (n.d.). Purity assessment using quantitative NMR: establishment of SI traceability in organic analysis. Retrieved from [Link]

  • American Pharmaceutical Review. (2023, April 1). Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. Retrieved from [Link]

  • SciSpace. (n.d.). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • ACS Publications. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Retrieved from [Link]

Sources

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